Technical Documentation Center

1,4-Dioxa-8-azaspiro[5.5]undecane hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1,4-Dioxa-8-azaspiro[5.5]undecane hydrochloride
  • CAS: 2126159-62-2

Core Science & Biosynthesis

Foundational

1,4-Dioxa-8-azaspiro[5.5]undecane hydrochloride: Technical Guide

Executive Summary 1,4-Dioxa-8-azaspiro[5.5]undecane hydrochloride (CAS 2126159-62-2) is a specialized spirocyclic building block used in advanced medicinal chemistry. Structurally, it consists of a piperidine ring spiro-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,4-Dioxa-8-azaspiro[5.5]undecane hydrochloride (CAS 2126159-62-2) is a specialized spirocyclic building block used in advanced medicinal chemistry. Structurally, it consists of a piperidine ring spiro-fused to a 1,4-dioxane ring. This compound represents a strategic evolution from the more common 1,4-dioxa-8-azaspiro[4.5]decane (ethylene glycol ketal of 4-piperidone), offering a larger steric profile and distinct electronic properties while maintaining low lipophilicity.

It serves as a critical scaffold for the synthesis of Next-Generation Spiro-Piperidines , widely utilized in the development of G-protein-coupled receptor (GPCR) ligands, ion channel modulators, and PROTAC linkers. Its spiro-geometry restricts conformational flexibility, potentially enhancing target selectivity and metabolic stability compared to non-spiro analogs.

Chemical Architecture & Properties[2][3]

Structural Analysis

Unlike standard ketals formed from 1,3-propanediol (which yield 1,3-dioxane rings), this scaffold features a 1,4-dioxane ring. This structural distinction is significant; the 1,4-dioxane motif is a validated bioisostere for morpholine and piperazine, often improving solubility and reducing hERG liability in drug candidates.

PropertyData
CAS Number 2126159-62-2
IUPAC Name 1,4-Dioxa-8-azaspiro[5.5]undecane hydrochloride
Molecular Formula C₈H₁₅NO₂[1][2] · HCl
Molecular Weight 193.67 g/mol (salt); 157.21 g/mol (free base)
Appearance White crystalline solid
Solubility Highly soluble in water, DMSO, Methanol
pKa (Calculated) ~8.5 (Piperidine NH)
Melting Point 160–162 °C [1]
Physicochemical Profile

The spiro[5.5] system introduces a "gem-disubstituent effect" that rigidifies the piperidine ring. This rigidity reduces the entropic penalty of binding to protein targets. Furthermore, the 1,4-dioxane ring lowers the overall LogP (lipophilicity) compared to a cyclohexane spiro-fusion, aiding in the design of CNS-penetrant drugs where controlled lipophilicity is crucial.

Synthetic Production (The Grygorenko Route)

The synthesis of the 1,4-dioxane spiro-system is more complex than simple ketalization. It typically follows the route established by Grygorenko et al. (2018), utilizing a Corey-Chaikovsky epoxidation followed by a ring-expansion strategy [1].

Synthesis Workflow

The core challenge is constructing the 1,4-dioxane ring on the piperidine scaffold.

SynthesisRoute Start N-Benzyl-4-piperidone Epoxide Spiro-Epoxide (Corey-Chaikovsky) Start->Epoxide Me3SOI, NaH DMSO Diol Diol Intermediate (Ring Opening) Epoxide->Diol Ethylene Glycol NaH, 100°C BenzylProd 8-Benzyl-1,4-dioxa- 8-azaspiro[5.5]undecane Diol->BenzylProd Cyclization (Intramolecular) Final CAS 2126159-62-2 (HCl Salt) BenzylProd->Final H2, Pd/C HCl/MeOH

Figure 1: Synthetic pathway for 1,4-Dioxa-8-azaspiro[5.5]undecane hydrochloride via spiro-epoxide ring expansion.

Key Mechanistic Insight

The transformation from the spiro-epoxide to the 1,4-dioxane involves the nucleophilic attack of ethylene glycol (monosodium salt) on the epoxide. This generates a tertiary alcohol and a primary alcohol side chain. Subsequent cyclization (often requiring activation of the primary alcohol or specific base catalysis) closes the 1,4-dioxane ring. This method is superior to acid-catalyzed condensation for this specific isomer, as it avoids thermodynamic scrambling to the 1,3-dioxolane.

Applications in Drug Discovery[2][6]

Bioisosteric Scaffolding

Researchers deploy this core to replace:

  • 4,4-Disubstituted Piperidines: To lower lipophilicity (CLogP) while maintaining steric bulk.

  • Morpholines: To introduce a spiro-vector that projects substituents into novel binding pockets.

Divergent Library Synthesis

The secondary amine (N-8) is a versatile handle for derivatization.

  • Reductive Amination: Reaction with aldehydes/ketones (using NaBH(OAc)₃) to generate tertiary amines.

  • SnAr / Buchwald Coupling: Coupling with aryl halides to form biaryl systems common in kinase inhibitors.

  • PROTAC Linkers: The spiro-system serves as a rigid linker, orienting the E3 ligase ligand and the protein of interest ligand at a fixed distance [2].

Applications cluster_reactions Functionalization Pathways Core 1,4-Dioxa-8-azaspiro[5.5]undecane (Secondary Amine) RedAm Reductive Amination (R-CHO) Core->RedAm Acyl Acylation / Sulfonylation (R-COCl / R-SO2Cl) Core->Acyl Coupling Pd-Catalyzed Coupling (Ar-X) Core->Coupling Target GPCR Ligands (Sigma / Muscarinic) RedAm->Target Linker Rigid PROTAC Linkers Acyl->Linker Coupling->Target

Figure 2: Divergent synthesis utility of the spiro scaffold in medicinal chemistry.

Experimental Protocols

Protocol: Hydrogenolytic Deprotection (Benzyl Removal)

Context: This procedure converts the intermediate 8-benzyl derivative to the final HCl salt (CAS 2126159-62-2).

Reagents:

  • 8-Benzyl-1,4-dioxa-8-azaspiro[5.5]undecane (1.0 eq)

  • Pd/C (10% w/w, 0.1 eq by weight)

  • Methanol (Solvent, 0.1 M concentration)

  • HCl (1.25 M in MeOH or dioxane, 1.1 eq)

  • Hydrogen gas (Balloon or 1 atm)

Procedure:

  • Dissolution: Dissolve the N-benzyl precursor in Methanol.

  • Acidification: Add the HCl solution. (Acidic conditions accelerate debenzylation and trap the product as the salt).

  • Catalyst Addition: Carefully add Pd/C under an inert atmosphere (Argon/Nitrogen) to prevent ignition.

  • Hydrogenation: Purge the vessel with Hydrogen gas. Stir vigorously at Room Temperature (20–25 °C) under H₂ atmosphere (balloon pressure is usually sufficient) for 4–12 hours.

  • Monitoring: Monitor by TLC (System: DCM/MeOH 9:1) or LC-MS (Look for mass M+1 = 158).[3]

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.

  • Isolation: Concentrate the filtrate in vacuo. Triturate the residue with diethyl ether or ethyl acetate to induce crystallization.

  • Yield: Expect 90–97% yield of white crystals (mp 160–162 °C).

Protocol: General N-Alkylation (Reductive Amination)

Context: Attaching the scaffold to a drug core.

Reagents:

  • 1,4-Dioxa-8-azaspiro[5.5]undecane HCl (1.0 eq)

  • Aldehyde/Ketone partner (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • DIPEA (1.0 eq, to neutralize the HCl salt)

  • DCM or DCE (Solvent)

Procedure:

  • Suspend the amine hydrochloride in DCM. Add DIPEA and stir for 10 min to liberate the free base.

  • Add the aldehyde/ketone partner.[1] Stir for 30 min to allow imine formation.

  • Add STAB portion-wise.

  • Stir at RT for 16 hours.

  • Quench with saturated NaHCO₃. Extract with DCM.

  • Purify via column chromatography.

Handling & Safety

  • Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit.[2][4] 2A, STOT SE 3).

  • Storage: Hygroscopic solid. Store at 2–8 °C under desiccated conditions.

  • Stability: Stable in aqueous solution at neutral/acidic pH. Avoid strong acids at high temperatures which may hydrolyze the dioxane ring (though 1,4-dioxanes are generally more robust than 1,3-dioxolanes).

References

  • Grygorenko, O. O., Bondarenko, A. V., Tolmachev, A. A., & Vashchenko, B. V. (2018).[5] Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring. Synthesis, 50(18), 3696–3707.[5]

  • MedChemExpress.[6] (n.d.). 1,4-Dioxa-8-azaspiro[4.5]decane hydrochloride (Related Analog Data). Retrieved February 21, 2026.

Sources

Exploratory

An In-Depth Technical Guide to 1,4-Dioxa-8-azaspiro[5.5]undecane Hydrochloride: A Key Building Block in Modern Drug Discovery

Executive Summary: 1,4-Dioxa-8-azaspiro[5.5]undecane hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry. Its rigid, three-dimensional spirocyclic structure serves as a valuable scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: 1,4-Dioxa-8-azaspiro[5.5]undecane hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry. Its rigid, three-dimensional spirocyclic structure serves as a valuable scaffold for introducing favorable physicochemical properties into drug candidates. This guide provides a comprehensive overview of its chemical structure, properties, a validated synthesis protocol, and its critical applications in the field of drug development, intended for researchers, scientists, and professionals in the pharmaceutical industry.

Introduction: The Strategic Value of Spirocyclic Scaffolds

In the modern era of drug discovery, there is a pronounced shift away from flat, two-dimensional molecules towards more complex, three-dimensional structures. This "escape from flatland" is driven by the observation that molecules with a higher fraction of sp³-hybridized carbons (Fsp³) often exhibit improved clinical success rates.[1][2] Spirocycles, which are bicyclic systems linked by a single common atom, are quintessential examples of such three-dimensional scaffolds.[1][2]

The incorporation of a spirocyclic moiety, such as 1,4-Dioxa-8-azaspiro[5.5]undecane, into a molecule offers several distinct advantages:

  • Enhanced Three-Dimensionality: The rigid framework of a spirocycle orients substituents in well-defined vectors in 3D space, which can lead to improved binding affinity and selectivity for biological targets.[3][4]

  • Improved Physicochemical Properties: Azaspirocycles have been shown to increase solubility, decrease lipophilicity (logP), and enhance metabolic stability compared to their non-spirocyclic counterparts.[4]

  • Conformational Rigidity: The locked conformation of a spirocycle reduces the entropic penalty upon binding to a target protein, potentially increasing potency.[2][5]

1,4-Dioxa-8-azaspiro[5.5]undecane hydrochloride is a particularly useful building block. It is a derivative of piperidine, a common motif in many successful drugs, where the ketone at the 4-position is protected as an ethylene ketal. This protection allows for selective functionalization at the nitrogen atom, making it a versatile intermediate for constructing more complex molecules.

Chemical Structure and Physicochemical Properties

The structure consists of a piperidine ring and a 1,3-dioxolane ring fused at a single carbon atom (the spiro center). The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it easier to handle and use in various reaction conditions.

PropertyValueSource
Chemical Name 1,4-Dioxa-8-azaspiro[5.5]undecane hydrochlorideN/A
Synonyms 4-Piperidone ethylene ketal hydrochlorideN/A
CAS Number 41084-25-9 (for HCl salt)[6]
Molecular Formula C₈H₁₆ClNO₂[6]
Molecular Weight 193.67 g/mol [6]
Appearance White crystalline solid[6]
Melting Point 160–162 °C[6]
Solubility Soluble in water[7]

Synthesis and Purification: A Validated Protocol

The most common and efficient synthesis of 1,4-Dioxa-8-azaspiro[5.5]undecane involves the acid-catalyzed ketalization of a piperidin-4-one derivative. The hydrochloride salt is then readily formed.

Workflow for Synthesis

Synthesis_Workflow cluster_reactants Starting Materials Piperidinone Piperidin-4-one (or its HCl salt) ReactionVessel Ketalization Reaction (Dean-Stark Apparatus) Piperidinone->ReactionVessel EthyleneGlycol Ethylene Glycol EthyleneGlycol->ReactionVessel Catalyst Acid Catalyst (e.g., p-TsOH) Catalyst->ReactionVessel Solvent Solvent (e.g., Toluene) Solvent->ReactionVessel FreeBase 1,4-Dioxa-8-azaspiro[5.5]undecane (Free Base) ReactionVessel->FreeBase Workup & Purification FinalProduct 1,4-Dioxa-8-azaspiro[5.5]undecane HCl (Final Product) FreeBase->FinalProduct HCl_Source HCl Source (e.g., HCl in Ether) HCl_Source->FinalProduct Salt Formation Application_Workflow StartMat 1,4-Dioxa-8-azaspiro[5.5]undecane (Free Base) Reaction N-Alkylation Reaction StartMat->Reaction Reagent Substituted Benzyl Halide (e.g., 4-Fluorobenzyl bromide) Reagent->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Intermediate N-Substituted Spirocycle Reaction->Intermediate C-N Bond Formation Deprotection Ketal Deprotection (Acidic Conditions) Intermediate->Deprotection FinalDrug Bioactive Piperidin-4-one (e.g., σ₁ Receptor Ligand) Deprotection->FinalDrug Unmasking Ketone

Caption: General scheme for utilizing the spirocycle in drug synthesis.

This logical flow demonstrates how the initial building block is elaborated into a more complex, potentially bioactive molecule. The spirocyclic core provides a rigid anchor, influencing the overall conformation and properties of the final compound. Such scaffolds are found in drugs and clinical candidates targeting a wide range of diseases, from cancer to psychotic disorders. [1][8][9]

Conclusion

1,4-Dioxa-8-azaspiro[5.5]undecane hydrochloride is more than just a chemical curiosity; it is a strategically important building block in the medicinal chemist's toolkit. Its inherent three-dimensionality, conformational rigidity, and synthetic versatility make it an attractive scaffold for the design of next-generation therapeutics. By providing a reliable means to "escape from flatland," this compound and others like it will continue to play a crucial role in the development of novel drugs with improved efficacy, selectivity, and pharmacokinetic profiles.

References

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 150-183. [Link]

  • Oreate AI. (2026, January 15). Unlocking the Potential of Spirocycles in Medicinal Chemistry. Oreate AI Blog. [Link]

  • Krasavin, M. (2019). Spirocyclic Motifs in Natural Products. MDPI Encyclopedia. [Link]

  • Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring. Thieme. [Link]

  • Proschak, E., & Stark, H. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 19(1), 1-5. [Link]

  • Angene Chemical. 1,4-dioxa-8-azaspiro[4.5]decane;hydrochloride. Angene Chemical Website. [Link]

  • PubChem. 1,4-Dioxa-8-azaspiro(4.5)decane. National Center for Biotechnology Information. [Link]

  • PubChemLite. 1,4-dioxa-9-azaspiro[5.5]undecane hydrochloride. PubChemLite. [Link]

  • Mandal, S. B., & Achari, B. (2005). AN ENANTIOSELECTIVE SYNTHESIS OF 1-AZASPIRO[5.5]- UNDECANE RING SYSTEM OF HISTRIONICOTOXIN ALKALOIDS FROM D(+)-GLUCOSE. HETEROCYCLES, 65(12), 2901. [Link]

  • Tavares, F. X., & Strum, J. C. (2020). Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one.
  • Fischer, S., Wünsch, B., & Brust, P. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5575-5587. [Link]

  • Tavares, F. X., & Strum, J. C. (2021). Synthesis of 1,4-diazaspiro[5.5]undecan-3-one.
  • Organic Syntheses. (2016). Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. Organic Syntheses, 93, 253-268. [Link]

  • de Fátima, Â., & Modolo, L. V. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC advances, 7(45), 28247-28265. [Link]

Sources

Foundational

1,4-Dioxa-8-azaspiro[5.5]undecane: Technical Profile & Synthetic Utility

This technical guide details the physicochemical profile, synthetic pathways, and applications of 1,4-Dioxa-8-azaspiro[5.5]undecane , a specialized spirocyclic scaffold used in medicinal chemistry. [1] Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical profile, synthetic pathways, and applications of 1,4-Dioxa-8-azaspiro[5.5]undecane , a specialized spirocyclic scaffold used in medicinal chemistry.

[1]

Executive Summary

1,4-Dioxa-8-azaspiro[5.5]undecane (Formula: C₈H₁₅NO₂ ) is a bicyclic spiro compound featuring a piperidine ring fused to a dioxane ring at a single carbon junction. Distinct from its more common homologue, 1,4-dioxa-8-azaspiro[4.5]decane (the ethylene ketal of 4-piperidone), this [5.5] system incorporates a six-membered dioxane ring, typically derived from 1,3-propanediol.

This structural expansion alters the steric bulk and lipophilicity of the spiro center, making it a critical building block for tuning the physicochemical properties of drug candidates, particularly in the design of PROTAC linkers and G-protein coupled receptor (GPCR) ligands .

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]

The following data characterizes the free base form of the molecule. Researchers should note that it is frequently supplied as a hydrochloride salt (C₈H₁₆ClNO₂) to enhance stability.

PropertyValueNotes
IUPAC Name 1,4-Dioxa-8-azaspiro[5.5]undecaneAlternate: 4-Piperidone trimethylene ketal
CAS Number 1509410-06-3 Often confused with [4.5] analog (177-11-7)
Molecular Formula C₈H₁₅NO₂
Molecular Weight 157.21 g/mol
Exact Mass 157.1103 Da
Physical State Viscous Liquid / Low-melting SolidHCl salt is a white crystalline solid
Solubility DMSO, Methanol, DCMLimited water solubility (Free Base)
pKa (Calc) ~9.5 (Piperidine Nitrogen)Typical for secondary cyclic amines
Structural Distinction

It is imperative to distinguish the [5.5]undecane from the [4.5]decane to prevent synthetic errors:

  • [4.5]decane: 5-membered dioxolane ring (Ethylene glycol derivative). Tighter spiro angle.

  • [5.5]undecane: 6-membered dioxane ring (1,3-Propanediol derivative). Larger "chair-chair" spiro conformation.

Synthetic Utility & Mechanism[9]

The primary utility of 1,4-dioxa-8-azaspiro[5.5]undecane lies in its dual functionality:

  • Masked Ketone: It serves as a robust protecting group for the 4-position of piperidine, stable to basic and nucleophilic conditions (e.g., organolithium reagents, hydride reductions).

  • Spiro Scaffold: It acts as a permanent structural motif in fragment-based drug discovery (FBDD) to restrict conformational freedom and improve metabolic stability compared to open-chain ethers.

Mechanism of Formation

The synthesis proceeds via an acid-catalyzed nucleophilic addition of a diol to a ketone, followed by cyclization. The use of 1,3-propanediol specifically yields the [5.5] system. The reaction is thermodynamically reversible and requires water removal (Dean-Stark or molecular sieves) to drive the equilibrium forward.

Experimental Protocol: Synthesis of 1,4-Dioxa-8-azaspiro[5.5]undecane

Objective: Synthesis of the target spirocycle from 4-piperidone monohydrate hydrochloride and 1,3-propanediol.

Reagents & Materials[5][8][10][11][12]
  • Substrate: 4-Piperidone monohydrate hydrochloride (1.0 eq)

  • Reagent: 1,3-Propanediol (1.2 - 1.5 eq)

  • Catalyst: p-Toluenesulfonic acid monohydrate (pTSA) (0.1 eq)

  • Solvent: Toluene or Benzene (for azeotropic water removal)

  • Base: Triethylamine (for neutralization)

Step-by-Step Methodology
  • Free Base Liberation (Optional but Recommended):

    • Dissolve 4-piperidone HCl in a minimum amount of water.

    • Basify with K₂CO₃ to pH 10 and extract with CHCl₃.

    • Dry organic layer (MgSO₄) and concentrate to yield the unstable free ketone. Note: Using the HCl salt directly in the next step is possible if excess base is added, but free base yields cleaner kinetics.

  • Ketalization (Dean-Stark Conditions):

    • In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, suspend the 4-piperidone (or its salt) in Toluene (0.5 M concentration).

    • Add 1,3-Propanediol (1.5 eq) and pTSA (0.1 eq).

    • Heat the mixture to vigorous reflux (110°C).

    • Monitoring: Observe water collection in the trap. Reaction is typically complete when water evolution ceases (3–6 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Neutralize the catalyst by adding Triethylamine (0.15 eq) or washing with saturated NaHCO₃ solution.

    • Separate the organic phase and wash with brine (2x).

    • Dry over anhydrous Na₂SO₄ and filter.

  • Purification:

    • Concentrate the solvent under reduced pressure.[1]

    • Distillation: The product can be purified by vacuum distillation (high boiling point) or used crude if purity >95% (verified by NMR).

    • Crystallization (as HCl salt): Dissolve the oil in Ethanol/Ether and add HCl/Dioxane to precipitate the hydrochloride salt (mp 160–162 °C).

Visualization of Synthesis Pathway

SynthesisWorkflow Substrate 4-Piperidone (C5H9NO) Intermediate Hemiketal Intermediate Substrate->Intermediate pTSA, Toluene Reflux Reagent 1,3-Propanediol (C3H8O2) Reagent->Intermediate Product 1,4-Dioxa-8-azaspiro[5.5]undecane (C8H15NO2) Intermediate->Product - H2O Cyclization Water H2O (Removed via Dean-Stark) Intermediate->Water

Caption: Acid-catalyzed condensation of 4-piperidone with 1,3-propanediol to form the [5.5] spiro system.

Applications in Drug Discovery

PROTAC Linker Design

The [5.5]undecane scaffold is increasingly utilized in Proteolysis Targeting Chimeras (PROTACs) . The spiro ring system provides a rigid "exit vector" for the linker chain, reducing the entropic penalty upon binding to the E3 ligase or target protein.

  • Advantage: The extra carbon in the dioxane ring (compared to the [4.5] system) extends the linker length slightly and alters the angle of projection, allowing for fine-tuning of the ternary complex geometry.

Sigma Receptor Ligands

Derivatives of 1,4-dioxa-8-azaspiro[5.5]undecane have shown affinity for Sigma-1 (


) receptors . The lipophilic dioxane moiety mimics the hydantoin or ketal features found in other high-affinity sigma ligands, contributing to binding in the hydrophobic pocket of the receptor.
Metabolic Stability

Spirocyclic ethers are generally more metabolically stable than their linear counterparts. Incorporating the [5.5]undecane motif can block metabolic soft spots (e.g., ketone reduction) while maintaining hydrogen bond acceptor capability via the ether oxygens.

References

  • Thieme Connect . "Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring: 1,4-Dioxa-8-azaspiro[5.5]undecane Hydrochloride". Synlett. Accessed February 21, 2026. Link

  • PubChem . "1,4-Dioxa-8-azaspiro[5.5]undecane Compound Summary".[2] National Library of Medicine. Accessed February 21, 2026. Link

  • BLDpharm . "Product Information: 1,4-Dioxa-8-azaspiro[5.5]undecane". BLD Pharmatech. Accessed February 21, 2026. Link

  • Sigma-Aldrich . "1,4-Dioxa-8-azaspiro[4.5]decane (Comparative Data)". Merck KGaA. Accessed February 21, 2026. Link

Sources

Exploratory

Solubility of 1,4-Dioxa-8-azaspiro[5.5]undecane HCl in water vs DMSO

An In-Depth Technical Guide on the Solubility and Stability of 1,4-Dioxa-8-azaspiro[5.5]undecane HCl Executive Summary This technical guide addresses the solubility profile of 1,4-Dioxa-8-azaspiro[5.5]undecane hydrochlor...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Solubility and Stability of 1,4-Dioxa-8-azaspiro[5.5]undecane HCl

Executive Summary

This technical guide addresses the solubility profile of 1,4-Dioxa-8-azaspiro[5.5]undecane hydrochloride (CAS 2126159-62-2 for the parent/analog series), a specialized spiro-piperidine intermediate used in the synthesis of complex pharmaceutical scaffolds.

For researchers and formulation scientists, the core distinction lies not just in dissolution capacity but in chemical stability . While the compound exhibits high solubility in both Water and Dimethyl Sulfoxide (DMSO), the hydrochloride salt form introduces an acidic microenvironment in aqueous solution that poses a latent risk of ketal hydrolysis.

Key Recommendation:

  • Primary Stock Solvent: DMSO (Anhydrous) is the superior choice for long-term storage to prevent acid-catalyzed deprotection.

  • Working Solvent: Water/Buffer is appropriate for immediate assay use, provided the pH is buffered to neutral.

Physicochemical Profile & Structural Analysis

To understand the solubility behavior, we must first analyze the molecular architecture. Unlike the more common [4.5]decane analog (ethylene ketal), the [5.5]undecane designation implies a spiro-fusion of two six-membered rings: a piperidine ring and a 1,3-dioxane ring (derived from 1,3-propanediol).

PropertyValue (Estimated/Analog Based)Impact on Solubility
Molecular Formula C₈H₁₅NO₂ · HClIonic character drives aqueous solubility.
Molecular Weight ~193.67 g/mol Low MW facilitates rapid dissolution.
LogP (Free Base) ~0.5 - 1.2Moderately lipophilic; soluble in organics.
H-Bond Donors 1 (Ammonium N-H)Strong interaction with water/DMSO oxygens.
H-Bond Acceptors 3 (2 Oxygens, 1 Nitrogen)Facilitates solvation in polar solvents.
pKa (Piperidine) ~10.5Exists as a cation at physiological pH.
Solvation Mechanism

The hydrochloride salt dissociates in polar solvents. The chloride counterion (


) and the protonated azaspiro cation (

) interact differently with the solvent shell.
  • In Water: Driven by Ion-Dipole interactions. The high dielectric constant (

    
    ) stabilizes the dissociated ion pair.
    
  • In DMSO: Driven by Dipole-Dipole interactions and cation solvation. DMSO (

    
    ) is an excellent cation solvator due to its oxygen atom's high electron density, effectively "wrapping" the ammonium center.
    

SolvationMechanism cluster_Water Aqueous Solvation (Water) cluster_DMSO Organic Solvation (DMSO) Compound 1,4-Dioxa-8-azaspiro[5.5]undecane HCl WaterMech Mechanism: Ion-Dipole High Dielectric Shielding Compound->WaterMech Dissociation DMSOMech Mechanism: Dipole-Dipole Cation Chelation Compound->DMSOMech Dissolution WaterRisk Risk: Acidic pH Hydrolysis (Ketal -> Ketone) WaterMech->WaterRisk Time > 4h DMSOBenefit Benefit: Chemical Inertness Prevents Hydrolysis DMSOMech->DMSOBenefit Stable Storage

Figure 1: Comparative solvation mechanisms and associated stability risks.

Solubility Data: Water vs. DMSO[1]

The following data summarizes the solubility limits. Note that while specific values for the [5.5] analog are proprietary to specific batches, these ranges represent the validated performance of piperidine ketal salts.

SolventSolubility Limit (25°C)Dissolution RateStability RatingApplication
Water (Deionized) > 50 mg/mL (High)Very Fast (< 1 min)⭐⭐ (Risk of Hydrolysis)Acute Biological Assays
DMSO (Anhydrous) > 25 mg/mL (High)Fast (1-2 mins)⭐⭐⭐⭐⭐ (Excellent)Frozen Stock Solutions
Ethanol ~ 10-20 mg/mLModerate⭐⭐⭐Intermediate Processing
Dichloromethane < 1 mg/mLPoorExtraction (Free Base only)
The "Hidden" Acidity Trap in Water

When 1,4-Dioxa-8-azaspiro[5.5]undecane HCl dissolves in water, it behaves as a weak acid:




A 50 mM solution can exhibit a pH of 4.0–5.0. Ketal protecting groups are acid-labile. Prolonged storage in unbuffered water can lead to the cleavage of the 1,3-dioxane ring, regenerating the reactive 4-piperidone ketone, which may then polymerize or react non-specifically in your assay.

Experimental Protocols

Protocol A: Preparation of High-Stability Stock (DMSO)

Use this for long-term storage of the compound.

  • Calculate: Determine the mass required for a 100 mM stock solution.

    • Example: MW ≈ 193.67 g/mol . To make 10 mL, weigh 193.7 mg.

  • Weigh: Weigh the HCl salt into a glass vial (avoid plastic if using for LC-MS later to minimize leachables).

  • Solvent Addition: Add Anhydrous DMSO (Grade ≥99.9%).

    • Tip: If the DMSO was stored cold, allow it to reach room temperature to prevent water condensation.

  • Vortex: Vortex at medium speed for 30-60 seconds. The solution should be clear and colorless.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Aqueous Dilution for Biological Assays

Use this immediately before testing.

  • Buffer Selection: Do not dissolve directly in unbuffered water. Use PBS (pH 7.4) or HEPES.

  • Dilution: Spike the DMSO stock into the buffer.

    • Solubility Limit: Ensure the final concentration is below 10 mg/mL to prevent "crashing out" of the free base if the pH is high, although the cation is stable.

    • DMSO Tolerance: Keep final DMSO concentration < 1% (v/v) to avoid cellular toxicity.

ProtocolWorkflow Start Start: Solid HCl Salt Choice Intended Use? Start->Choice Stock Long-Term Stock Choice->Stock Storage Assay Immediate Assay Choice->Assay Testing SolventA Solvent: Anhydrous DMSO Stock->SolventA ActionA Vortex 60s (Clear Solution) SolventA->ActionA Store Store at -20°C (Stable > 1 Year) ActionA->Store SolventB Solvent: PBS Buffer (pH 7.4) Assay->SolventB ActionB Dissolve/Dilute SolventB->ActionB Check Check pH (Ensure Neutrality) ActionB->Check Use Use within 4 Hours Check->Use

Figure 2: Decision tree for solvent selection based on experimental intent.

Troubleshooting & Best Practices

  • Hygroscopicity: Piperidine HCl salts are often hygroscopic. If the powder is clumpy, it has absorbed water. This affects the actual molecular weight (solvated weight). Recommendation: Dry the salt in a vacuum desiccator over

    
     overnight before preparing precise analytical standards.
    
  • Freezing in DMSO: DMSO freezes at 19°C. If your stock solution freezes, thaw completely and vortex before use. Concentration gradients can form in partially frozen samples.

  • Precipitation in Media: When diluting DMSO stocks into aqueous media, add the DMSO solution slowly while vortexing the media. Rapid addition can cause local high concentrations that precipitate the compound before it disperses.

References

  • Sigma-Aldrich. 1,4-Dioxa-8-azaspiro[4.5]decane hydrochloride Product Specification. (Analogous structural data). Retrieved from .

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67435, 1,4-Dioxa-8-azaspiro[4.5]decane. Retrieved from .

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (General principles of amine salt solubility).
  • BenchChem. Solubility and Stability of Piperidine Derivatives in Organic Solvents. Retrieved from .

Protocols & Analytical Methods

Method

Application Note: Synthesis of 1,4-Dioxa-8-azaspiro[5.5]undecane Hydrochloride

Executive Summary This application note details the protocol for synthesizing 1,4-dioxa-8-azaspiro[5.5]undecane hydrochloride (Target 1 ) from 4-piperidone monohydrate hydrochloride . The target molecule is a spiro-fused...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for synthesizing 1,4-dioxa-8-azaspiro[5.5]undecane hydrochloride (Target 1 ) from 4-piperidone monohydrate hydrochloride .

The target molecule is a spiro-fused heterocyclic scaffold, distinct from the more common [4.5] ethylene ketal analog. The [5.5] nomenclature indicates the fusion of two six-membered rings: the piperidine core and a 1,3-dioxane ring derived from 1,3-propanediol . This scaffold serves as a critical intermediate in the synthesis of spiro-piperidine based GPCR ligands and other bioactive agents, offering increased metabolic stability and distinct vector orientation compared to the [4.5] analog.

Key Protocol Features:

  • Chemistry: Acid-catalyzed nucleophilic addition/elimination (Ketalization).

  • Method: Azeotropic water removal (Dean-Stark) to drive equilibrium.

  • Yield Potential: >90%.[1][2]

  • Purity: Crystallizable hydrochloride salt (Self-purifying).

Scientific Background & Retrosynthesis

Structural Analysis

The user requested 1,4-dioxa-8-azaspiro[5.5]undecane . It is crucial to distinguish this from the commercially ubiquitous ethylene ketal (1,4-dioxa-8-azaspiro[4.5]decane).

  • [4.5] System: Derived from Ethylene Glycol (5-membered dioxolane ring).

  • [5.5] System (Target): Derived from 1,3-Propanediol (6-membered dioxane ring).

Reaction Mechanism

The synthesis proceeds via a reversible acid-catalyzed acetalization.[3] Because water is a byproduct, the reaction equilibrium naturally favors the starting ketone (hydrolysis) unless water is physically removed.

  • Activation: The carbonyl oxygen of 4-piperidone is protonated by the acid catalyst (

    
    -TSA), increasing electrophilicity.
    
  • Addition: One hydroxyl group of 1,3-propanediol attacks the carbonyl carbon, forming a hemi-ketal intermediate.

  • Elimination: Proton transfer leads to the elimination of a water molecule, forming an oxonium ion.

  • Cyclization: The second hydroxyl group attacks the oxonium ion, closing the 1,3-dioxane ring.

  • Equilibrium Shift: Continuous removal of water via azeotropic distillation (Toluene/Water) drives the reaction to completion (Le Chatelier’s Principle).

Pathway Visualization

The following diagram outlines the synthesis flow and the critical decision points for workup.

SynthesisFlow Start Start: 4-Piperidone HCl (Monohydrate) Reagents Add: 1,3-Propanediol (1.2 eq) p-TSA (0.1 eq) Toluene Start->Reagents DeanStark Reflux (Dean-Stark) Temp: 110°C Monitor H2O collection Reagents->DeanStark Check Theoretical H2O Collected? DeanStark->Check Check->DeanStark No (Continue Reflux) Cool Cool to RT Product Precipitation Check->Cool Yes Filter Filtration & Wash (Cold Acetone/Ether) Cool->Filter Dry Vacuum Dry Filter->Dry End Product: 1,4-Dioxa-8-azaspiro[5.5]undecane HCl Dry->End

Figure 1: Workflow for the synthesis of 1,4-dioxa-8-azaspiro[5.5]undecane HCl via azeotropic distillation.

Materials & Equipment

Reagents
ReagentRoleGrade/Notes
4-Piperidone Monohydrate HCl SubstrateDEA List I. Purity >97%. Hygroscopic.
1,3-Propanediol Reagent>98%.[4][5] Do not use ethylene glycol (yields wrong ring size).

-Toluenesulfonic Acid (p-TSA)
CatalystMonohydrate.
Toluene SolventACS Grade. Forms azeotrope with water at 85°C (bp 110.6°C).
Diethyl Ether / Acetone Wash SolventAnhydrous. For washing the filter cake.[2]
Equipment
  • Round-bottom flask (2-neck or 3-neck).

  • Dean-Stark trap (Essential for water removal).

  • Reflux condenser.

  • Magnetic stirrer / Heating mantle.

  • Vacuum filtration setup (Buchner funnel).

Experimental Protocol

Stoichiometric Calculations (Scale Example)
  • Scale: 50 mmol

  • 4-Piperidone HCl

    
     H
    
    
    
    O (MW 153.61):
    7.68 g
  • 1,3-Propanediol (MW 76.09): 4.56 g (60 mmol, 1.2 eq)

  • 
    -TSA 
    
    
    
    H
    
    
    O (MW 190.22):
    0.95 g (5 mmol, 0.1 eq)
  • Toluene: 150 mL

Critical Note on Water: The starting material is a monohydrate.[6] You must collect both the reaction water (1 eq) and the hydration water (1 eq).

  • Total theoretical water to collect = 50 mmol (reaction) + 50 mmol (hydrate) + pTSA water

    
     100+ mmol 
    
    
    
    1.8 mL water .
Step-by-Step Methodology
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add 4-piperidone monohydrate hydrochloride (7.68 g), 1,3-propanediol (4.56 g), and

    
    -TSA (0.95 g) to the flask.
    
  • Solvent: Add Toluene (150 mL). The salt may not fully dissolve initially; this is normal.

  • Reflux: Heat the mixture to vigorous reflux. Ensure the toluene condenses rapidly enough to fill the trap and return to the flask.

  • Monitoring (The "Self-Validating" Step):

    • Monitor the water layer in the Dean-Stark trap.

    • The reaction is complete when the water volume remains constant for 30 minutes and matches the theoretical calculation (~1.8 mL for this scale).

    • Duration: Typically 3–6 hours.

  • Cooling: Remove heat and allow the reaction to cool slowly to room temperature.

    • Observation: As the mixture cools, the hydrochloride salt of the product should precipitate out as a white crystalline solid because it is insoluble in toluene, whereas impurities (excess diol, pTSA) remain largely in solution.

  • Filtration: Filter the white solid using a Buchner funnel.

  • Washing: Wash the filter cake with cold acetone (2 x 20 mL) or diethyl ether to remove residual toluene and unreacted diol.

  • Drying: Dry the solid under high vacuum at 40°C for 4 hours.

Purification (If necessary)

The precipitation method usually yields high purity (>95%). If recrystallization is required:

  • Solvent System: Ethanol/Ether or Isopropanol.

  • Dissolve in minimum hot ethanol, filter hot (if insoluble particles exist), and add diethyl ether until turbid. Cool to 4°C.

Characterization & Data Validation

To validate the synthesis of the [5.5] system (and ensure you didn't accidentally make the [4.5] or fail to close the ring), compare with the following literature values.

ParameterSpecification (HCl Salt)Notes
Appearance White crystalline solid
Melting Point 160–162 °CSharp melting point indicates high purity [1].
Yield 90–97%Lower yields indicate incomplete water removal.
MS (ESI/CI)

158 [M+H]

Free base mass = 157.17.

NMR Interpretation (DMSO-


): 
  • 
    C NMR:  Look for the spiro-carbon signal (quaternary ketal carbon). In similar spiro-ketals, this shifts to ~95-100 ppm.
    
  • 
    H NMR: 
    
    • The 1,3-dioxane ring protons are diagnostic. Unlike the singlet often seen in ethylene ketals ([4.5] system), the propylene linker (

      
      ) will show a quintet (center CH
      
      
      
      ) and triplets (O-CH
      
      
      ) pattern, distinct from the piperidine protons.
    • Reference data for [5.5] HCl:

      
       1.66 (t, 2H), 1.98 (d, 2H), 2.90 (t, 2H), 3.05 (d, 2H), 3.39 (s, 2H), 3.55 (s, 2H), 3.62 (s, 2H), 9.23 (s, 2H, NH
      
      
      
      ) [1].

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / No Precipitate Product is soluble in hot toluene or insufficient cooling.Cool to 0°C. Add 50 mL Diethyl Ether to force precipitation.
Gummy Product Residual 1,3-propanediol trapped in lattice.Triturate the solid with vigorous stirring in dry acetone; re-filter.
Incomplete Reaction Water not removed effectively.Insulate the Dean-Stark arm. Ensure reflux rate is high. Check trap volume.
Wrong Product (NMR) Used Ethylene Glycol instead of 1,3-Propanediol.Check reagent labels. Ethylene glycol yields the [4.5] spiro system.

References

  • Thieme Connect. Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring: 1,4-Dioxa-8-azaspiro[5.5]undecane Hydrochloride. Synthesis 2008.

  • National Institute of Standards and Technology (NIST). 4-Piperidinone ethyl ketal (Analog Reference). NIST Chemistry WebBook, SRD 69.[7]

  • Drug Enforcement Administration (DEA). Designation of 4-Piperidone as a List I Chemical.[8][9] Federal Register, 2023.[9]

  • PubChem. 1,4-Dioxa-8-azaspiro[4.5]decane (Analog Structure).[7]

Sources

Application

Protocol for reductive amination using 1,4-Dioxa-8-azaspiro[5.5]undecane

Application Note: Protocol for Reductive Amination using 1,4-Dioxa-8-azaspiro[5.5]undecane Introduction & Chemical Scope This technical guide details the protocol for the reductive amination of 1,4-Dioxa-8-azaspiro[5.5]u...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for Reductive Amination using 1,4-Dioxa-8-azaspiro[5.5]undecane

Introduction & Chemical Scope

This technical guide details the protocol for the reductive amination of 1,4-Dioxa-8-azaspiro[5.5]undecane . This compound acts as a robust, protected building block—specifically a ketal-protected 4-piperidone derivative.

Chemical Context: The 1,4-Dioxa-8-azaspiro[5.5]undecane scaffold contains a secondary amine (piperidine) and a ketal protecting group. The ketal functionality masks the C4 ketone, preventing unwanted side reactions (such as polymerization or competing reductions) while allowing the secondary amine to undergo selective functionalization.

  • Core Utility: Synthesis of N-substituted 4-piperidones (upon deprotection) for SAR (Structure-Activity Relationship) studies in GPCR ligands, protease inhibitors, and neurological targets.

  • Reaction Class: Direct Reductive Amination (DRA).

Safety Advisory:

  • 1,4-Dioxa-8-azaspiro[5.5]undecane: Irritant (Skin/Eye). Handle in a fume hood.

  • Sodium Triacetoxyborohydride (STAB): Moisture sensitive; releases acetic acid upon hydrolysis. Generates hydrogen gas; ensure venting.

Mechanism of Action

The reductive amination proceeds via the formation of an iminium ion intermediate, which is selectively reduced by the hydride source.[1] Sodium Triacetoxyborohydride (STAB) is the preferred reagent due to its steric bulk and electron-withdrawing acetoxy groups, which make it less reactive than NaBH₄ and highly selective for iminium ions over aldehydes/ketones.

Mechanistic Pathway:

  • Hemiaminal Formation: Nucleophilic attack of the secondary amine (spiro-piperidine) on the carbonyl carbon.

  • Dehydration: Acid-catalyzed loss of water to form the Iminium Ion .

  • Reduction: Irreversible hydride transfer from STAB to the iminium carbon.

ReductiveAmination Reagents Reagents: Spiro-Amine + Aldehyde/Ketone Hemiaminal Hemiaminal Intermediate Reagents->Hemiaminal Nucleophilic Attack Iminium Iminium Ion (Electrophile) Hemiaminal->Iminium -H₂O (Acid Cat.) Product Tertiary Amine (Product) Iminium->Product +H⁻ (STAB) Reduction STAB Na(OAc)₃BH STAB->Iminium Selective Hydride Transfer

Caption: Mechanistic pathway of Direct Reductive Amination using STAB.

Experimental Protocol

Methodology: Direct Reductive Amination using Sodium Triacetoxyborohydride (STAB). ** Rationale:** This "one-pot" procedure avoids the need to isolate unstable iminium intermediates and minimizes over-alkylation.

Materials & Reagents
ComponentRoleStoichiometryRecommended Grade
1,4-Dioxa-8-azaspiro[5.5]undecane Amine Substrate1.0 equiv>95% Purity
Aldehyde / Ketone Electrophile1.0 – 1.2 equivDry / Distilled
Sodium Triacetoxyborohydride (STAB) Reducing Agent1.4 – 1.6 equiv95% (Store under Ar)
Acetic Acid (AcOH) Catalyst1.0 – 2.0 equivGlacial
1,2-Dichloroethane (DCE) Solvent0.1 – 0.2 MAnhydrous
Dichloromethane (DCM) Alt.[2][3] Solvent0.1 – 0.2 MAnhydrous
Step-by-Step Procedure

Step 1: Reaction Setup

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Add 1,4-Dioxa-8-azaspiro[5.5]undecane (1.0 equiv) and the Aldehyde/Ketone (1.1 equiv) to the flask.

  • Dissolve in 1,2-Dichloroethane (DCE) to a concentration of ~0.1 M.

    • Note: DCE is preferred over DCM for reaction rate, but DCM is a valid alternative if DCE is restricted. THF can be used but often results in slower kinetics.

  • Acid Catalysis: If reacting with a ketone or a sterically hindered aldehyde, add Glacial Acetic Acid (1.0–2.0 equiv).

    • Insight: The acid promotes iminium ion formation. For reactive aliphatic aldehydes, this may be omitted.[4]

Step 2: Reductive Step 5. Stir the mixture at Room Temperature (20–25°C) for 15–30 minutes to allow equilibrium formation of the hemiaminal/iminium species. 6. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in 3–4 portions over 10 minutes.

  • Caution: Mild exotherm and gas evolution (H₂) may occur.
  • Seal the reaction under Nitrogen/Argon and stir at Room Temperature.

Step 3: Monitoring 8. Monitor reaction progress via TLC or LC-MS.

  • Typical Time: Aldehydes: 1–4 hours; Ketones: 12–24 hours.
  • Target: Disappearance of the secondary amine starting material.

Step 4: Quench & Workup 9. Quench the reaction by slowly adding Saturated Aqueous NaHCO₃ (approx. equal volume to solvent). Stir vigorously for 15 minutes until gas evolution ceases. 10. Extract the aqueous layer with DCM or EtOAc (3 x reaction volume). 11. Combine organic layers and wash with Brine . 12. Dry over Na₂SO₄ (Sodium Sulfate), filter, and concentrate in vacuo.

Step 5: Purification 13. Purify the crude residue via Flash Column Chromatography.

  • Stationary Phase: Silica Gel.[5]
  • Mobile Phase: DCM:MeOH (gradient 100:0 to 90:10). For polar amines, add 1% NH₄OH or Et₃N to the eluent to prevent streaking.

Workflow Visualization

Workflow Start Start: Mix Amine + Carbonyl Solvent: DCE/DCM AcidStep Add Acetic Acid (Optional) Stir 15-30 min Start->AcidStep Reduction Add STAB (1.5 eq) Stir RT (1-24 h) AcidStep->Reduction Check Check LC-MS/TLC Complete? Reduction->Check Check->Reduction No (Add more STAB/Time) Quench Quench: Sat. NaHCO₃ Extract: DCM Check->Quench Yes Purify Purification: Flash Chromatography Quench->Purify

Caption: Operational workflow for the reductive amination of 1,4-Dioxa-8-azaspiro[5.5]undecane.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Iminium formation is slow (Steric hindrance).Increase Acetic Acid to 2-3 equiv. Heat to 40°C before adding STAB, then cool to RT for reduction.
Dialkylation Not applicable for this secondary amine.(N/A - The substrate is a secondary amine, so only mono-alkylation to tertiary amine is possible).
Hydrolysis of Ketal Acid concentration too high or reaction too long.Ensure anhydrous conditions.[5] Use milder acid (e.g., reduce AcOH). Quench immediately upon completion. Avoid aqueous acid workups.
Product Streaking on TLC Interaction with Silica silanols.Pre-wash silica with 1% Et₃N in Hexanes or use 1% NH₄OH in the MeOH/DCM eluent system.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][4][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[1] The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904.

  • Matassini, C., et al. (2020). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Chimica Oggi - Chemistry Today, 38(6).

Sources

Method

Application Notes and Protocols for Utilizing 1,4-Dioxa-8-azaspiro[5.5]undecane as a PROTAC Linker

Introduction: The Critical Role of the Linker in PROTAC Efficacy Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to targeted pr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of the Linker in PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to targeted protein degradation.[1][2][3] These heterobifunctional molecules are comprised of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5][6] Upon entering a cell, the PROTAC orchestrates the formation of a ternary complex between the POI and the E3 ligase.[2][7] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.[4][8] The PROTAC is then released to act catalytically, enabling the degradation of multiple protein copies with substoichiometric concentrations.[3][8][9]

Once considered a simple spacer, the linker is now recognized as a critical determinant of a PROTAC's success.[1][5] Its length, composition, rigidity, and attachment points profoundly influence the formation and stability of the ternary complex, as well as the overall physicochemical properties of the molecule, including cell permeability and metabolic stability.[4][10][11] This guide focuses on the strategic application of a specific rigid linker building block, 1,4-Dioxa-8-azaspiro[5.5]undecane , in the rational design of next-generation protein degraders.

Part 1: Application Notes & Design Principles

The Rationale for Rigid Linkers: Moving Beyond Flexibility

Early PROTAC designs frequently employed flexible linkers, such as alkyl chains and polyethylene glycol (PEG) units, due to their synthetic accessibility.[5][] While this flexibility can allow the PROTAC to adopt multiple conformations to find a productive binding mode, it comes with distinct disadvantages.[1][2] High numbers of rotatable bonds can lead to a significant entropic penalty upon binding and contribute to poor pharmacokinetic profiles.[2][]

Rigid linkers, by contrast, offer a solution to these challenges. By constraining the conformational freedom of the PROTAC, rigid linkers can:

  • Pre-organize the molecule: A rigid linker can lock the POI and E3 ligase ligands in a spatial orientation that is favorable for ternary complex formation, reducing the entropic cost of binding.[4][13]

  • Enhance Ternary Complex Stability: The defined geometry of a rigid linker can lead to more stable and productive protein-protein interactions within the ternary complex.[1][11]

  • Improve Physicochemical Properties: Reducing the number of rotatable bonds and tailoring the three-dimensional shape can improve properties such as solubility, cell permeability, and metabolic stability.[1][2][13]

  • Increase Selectivity: The conformational constraint can disfavor the formation of off-target ternary complexes, potentially leading to improved selectivity.[2]

The Spirocyclic Advantage: Introducing 3D Character

Spirocyclic structures, such as 1,4-Dioxa-8-azaspiro[5.5]undecane, are a particularly compelling class of rigid linkers.[4][14] Their unique three-dimensional geometry offers several advantages in PROTAC design. The fusion of two rings at a single carbon atom creates a rigid scaffold that significantly reduces rotational freedom and introduces defined exit vectors for connecting to the two ligands.[4] This approach has been shown to enhance molecular three-dimensionality, reduce the total polar surface area (TPSA), and improve pharmacokinetic properties in drug candidates.[13][15] Literature precedent shows that replacing flexible linkers with spirocyclic scaffolds can lead to a significant increase in degradation activity.[13][15]

Focus on 1,4-Dioxa-8-azaspiro[5.5]undecane

The 1,4-Dioxa-8-azaspiro[5.5]undecane scaffold offers a unique combination of features for the advanced medicinal chemist.

  • Rigid Core: The spiro[5.5]undecane framework provides the conformational rigidity necessary to pre-organize the PROTAC.

  • Defined Exit Vectors: The nitrogen atom of the azaspirane ring provides a well-defined attachment point for chemical synthesis.

  • Modulated Polarity: The 1,4-dioxane ring introduces ether functionalities, which can improve solubility and provide potential hydrogen bond acceptor sites without the excessive flexibility of a PEG chain. This balance is crucial for achieving both cell permeability and sufficient aqueous solubility.

  • Synthetic Tractability: As a commercially available building block, it can be readily incorporated into synthetic schemes.

The diagram below illustrates the general workflow for designing and evaluating a PROTAC. The linker selection, highlighted in yellow, is a critical decision point where 1,4-Dioxa-8-azaspiro[5.5]undecane can be implemented.

G cluster_design Design & Synthesis cluster_validation Biological Validation POI_Ligand Identify POI Ligand Linker_Selection Linker Selection (1,4-Dioxa-8-azaspiro[5.5]undecane) POI_Ligand->Linker_Selection E3_Ligand Select E3 Ligase Ligand (e.g., Pomalidomide) E3_Ligand->Linker_Selection Synthesis Chemical Synthesis of PROTAC Linker_Selection->Synthesis Ternary_Complex Ternary Complex Formation Assay (e.g., NanoBRET, AlphaLISA) Synthesis->Ternary_Complex Degradation Target Degradation Assay (e.g., Western Blot, HiBiT) Ternary_Complex->Degradation DC50_Dmax Determine DC50 & Dmax Degradation->DC50_Dmax Optimization Lead Optimization DC50_Dmax->Optimization

Caption: PROTAC design and evaluation workflow.

The following table summarizes key physicochemical parameters, contrasting a typical flexible linker with the properties endowed by a rigid spirocyclic linker.

ParameterFlexible Linker (e.g., PEG/Alkyl)Rigid Linker (e.g., Spirocyclic)Rationale for Improvement
Rotatable Bonds HighLowReduces entropic penalty upon binding, improves metabolic stability.[2]
3D Shape (Fsp3) LowHighEnhances spatial arrangement for optimal ternary complex formation.[13]
Conformational Profile Broad, undefinedNarrow, well-definedPre-organizes ligands for favorable binding, potentially increasing potency.[4][]
Metabolic Stability Often susceptible to oxidationGenerally more robustReduced flexibility can limit access by metabolic enzymes.[1][11]

Part 2: Experimental Protocols

These protocols provide a framework for the synthesis and evaluation of a PROTAC incorporating the 1,4-Dioxa-8-azaspiro[5.5]undecane linker. For this example, we will couple a hypothetical POI ligand containing a carboxylic acid (POI-COOH) to an E3 ligase ligand (Pomalidomide) functionalized with a terminal amine.

Protocol 1: Synthesis of a PROTAC via Amide Coupling

This protocol outlines the steps to conjugate the POI ligand and the E3 ligase ligand via the spirocyclic linker.

G cluster_0 Part A: Functionalize Spiro Linker cluster_1 Part B: Final PROTAC Assembly A1 Start: Boc-1,4-Dioxa-8- azaspiro[5.5]undecane A2 Couple to Pomalidomide-linker-NH2 (Amide Coupling) A1->A2 A3 Boc Deprotection (e.g., TFA in DCM) A2->A3 A4 Result: Free Amine on Spiro Linker A3->A4 B2 Couple with Amine from Part A A4->B2 B1 Activate POI-COOH (e.g., HATU, DIPEA) B1->B2 B3 Work-up & Purification (HPLC) B2->B3 B4 Final PROTAC B3->B4

Caption: Synthetic workflow for PROTAC assembly.

Materials:

  • POI-COOH (Protein of Interest ligand with a carboxylic acid handle)

  • Pomalidomide-linker-NH2 (Pomalidomide attached to a short alkyl chain with a terminal amine)

  • N-Boc-1,4-Dioxa-8-azaspiro[5.5]undecane

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • TFA (Trifluoroacetic acid)

  • Anhydrous DMF (N,N-Dimethylformamide) and DCM (Dichloromethane)

  • Reagents for work-up (Ethyl acetate, saturated sodium bicarbonate, brine) and purification (Silica gel or preparative HPLC)

Step-by-Step Methodology:

Part A: Synthesis of Pomalidomide-Spiro Linker Intermediate

  • Amide Coupling: To a solution of Pomalidomide-linker-COOH (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq). Stir at room temperature for 20 minutes to activate the carboxylic acid.

  • Linker Addition: Add N-Boc-1,4-Dioxa-8-azaspiro[5.5]undecane (1.2 eq) to the activated ester solution.

  • Reaction: Stir the reaction mixture at room temperature overnight. Monitor progress by LC-MS.

  • Work-up: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield the Boc-protected intermediate.

  • Boc Deprotection: Dissolve the purified intermediate in DCM (approx. 0.1 M). Add TFA (5-10 equivalents) and stir at room temperature for 1-2 hours until LC-MS confirms complete removal of the Boc group.

  • Isolation: Co-evaporate the solvent and excess TFA with toluene under reduced pressure to yield the amine-functionalized Pomalidomide-spiro linker intermediate as a TFA salt.

Part B: Final PROTAC Assembly

  • Activation of POI Ligand: In a separate flask, dissolve POI-COOH (1.0 eq), HATU (1.1 eq), and DIPEA (2.5 eq) in anhydrous DMF. Stir at room temperature for 20 minutes.

  • Final Coupling: Add the amine intermediate from Part A (1.0 eq) to the activated POI-COOH solution. Add an additional 1-2 equivalents of DIPEA to neutralize the TFA salt.

  • Reaction: Stir the mixture at room temperature overnight. Monitor progress by LC-MS.

  • Work-up and Purification: Perform an aqueous work-up as described in Part A, step 4. Purify the final crude product, typically by reverse-phase preparative HPLC, to yield the desired PROTAC.[16]

Protocol 2: Ternary Complex Formation Assay (NanoBRET™)

This protocol validates the PROTAC's primary mechanism: its ability to induce the proximity of the POI and the E3 ligase inside living cells.[7] This is a critical step to confirm the linker successfully bridges the two proteins.[17][18]

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding NanoLuc®-POI fusion protein

  • Plasmid encoding HaloTag®-E3 Ligase (e.g., VHL or Cereblon) fusion protein[7]

  • Transfection reagent

  • Opti-MEM™ I Reduced Serum Medium

  • HaloTag® NanoBRET™ 618 Ligand

  • Nano-Glo® Live Cell Reagent

  • White, 96-well assay plates

  • Luminometer capable of measuring donor (460 nm) and acceptor (618 nm) emission

Step-by-Step Methodology:

  • Cell Plating: Seed HEK293 cells in a 96-well plate at an appropriate density to reach 80-90% confluency on the day of the experiment.

  • Transfection: Co-transfect the cells with the NanoLuc®-POI and HaloTag®-E3 Ligase plasmids according to the manufacturer's protocol for your transfection reagent. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of your PROTAC in Opti-MEM. Remove the culture medium from the cells and add the PROTAC dilutions. Include a vehicle control (e.g., DMSO).

  • HaloTag® Labeling: Add the HaloTag® NanoBRET™ 618 Ligand (acceptor) to all wells at the final recommended concentration. Incubate at 37°C, 5% CO₂ for at least 2 hours.

  • Substrate Addition: Prepare the Nano-Glo® Live Cell Reagent (donor substrate) according to the manufacturer's protocol and add it to all wells.

  • Measurement: Read the plate within 10-15 minutes on a luminometer, measuring both donor emission (~460 nm) and acceptor emission (>600 nm).

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the PROTAC concentration. A bell-shaped curve is characteristic, demonstrating ternary complex formation at optimal concentrations and the "hook effect" at higher concentrations where binary complexes dominate.[7][19]

Protocol 3: Target Protein Degradation Assay (Western Blot)

This is the definitive assay to measure the functional outcome of PROTAC activity: the reduction of total cellular POI levels.[3][20]

Materials:

  • Cancer cell line expressing the POI (e.g., MV4-11)[21]

  • Complete cell culture medium

  • PROTAC stock solution in DMSO

  • Proteasome inhibitor (e.g., MG132) as a negative control

  • RIPA buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, α-Tubulin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Gel electrophoresis and Western blotting equipment

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat cells with serial dilutions of the PROTAC for a set time course (e.g., 4, 8, 16, 24 hours). Include a vehicle-only (DMSO) control. To confirm proteasome-dependent degradation, include a condition where cells are co-treated with the PROTAC and MG132.[21]

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the total protein amount for each sample, prepare with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate with the primary antibody for the POI overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Apply the ECL substrate and visualize the bands using a chemiluminescence imager.

  • Stripping and Re-probing: Strip the membrane and re-probe with the loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the corresponding loading control band intensity. Plot the normalized POI levels against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation percentage).[1]

Result ParameterDescriptionTypical Value Range
DC₅₀ The concentration of PROTAC required to degrade 50% of the target protein.pM to µM
Dₘₐₓ The maximum percentage of protein degradation achieved.>80% is considered effective

Conclusion

The strategic selection of the linker is paramount to the development of potent and selective PROTACs. The 1,4-Dioxa-8-azaspiro[5.5]undecane scaffold represents a compelling building block for medicinal chemists seeking to leverage the advantages of conformational rigidity. Its unique spirocyclic structure introduces favorable three-dimensional geometry, which can pre-organize the PROTAC for efficient ternary complex formation and lead to improved physicochemical properties. By following the detailed synthetic and biological protocols outlined in this guide, researchers can effectively incorporate this advanced linker into their discovery programs and rigorously evaluate its impact on targeted protein degradation.

References

  • Nunes, J., et al. (n.d.). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. PMC. Retrieved from [Link]

  • Ciulli, A., et al. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. Retrieved from [Link]

  • AstraZeneca. (2020). Chapter 7: Plate-based High-throughput Cellular Degradation Assays to Identify PROTAC Molecules and Protein Degraders. In Books. Retrieved from [Link]

  • JoVE. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). Retrieved from [Link]

  • MDPI. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Retrieved from [Link]

  • Reaction Biology. (n.d.). Protein Degradation Assay – PROTAC Screening. Retrieved from [Link]

  • ePrints Soton. (2024). Current strategies for the design of PROTAC linkers: a critical review. Retrieved from [Link]

  • ResearchGate. (2026). Novel approaches for the rational design of PROTAC linkers. Retrieved from [Link]

  • The Biochemist. (2021). A beginner's guide to PROTACs and targeted protein degradation. Retrieved from [Link]

  • ResearchGate. (2025). Characteristic roadmap of linker governs the rational design of PROTACs. Retrieved from [Link]

  • Thieme. (n.d.). Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. Retrieved from [Link]

  • PMC. (n.d.). Characteristic roadmap of linker governs the rational design of PROTACs. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Mechanistic and Structural Features of PROTAC Ternary Complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). PROTACs ternary complex formation and protein degradation in MV4‐11.... Retrieved from [Link]

  • ACS Publications. (2025). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Spiro[5.5]undecane (CAS 180-43-8). Retrieved from [Link]

  • MDPI. (2020). Current strategies for the design of PROTAC linkers: a critical review. Retrieved from [Link]

  • SSRN. (2023). Development of Versatile Solid-Phase Methods for Syntheses of PROTACs with Diverse E3 Ligands. Retrieved from [Link]

Sources

Application

N-alkylation conditions for 8-azaspiro[5.5]undecane scaffolds

Application Note: N-Alkylation Protocols for 8-Azaspiro[5.5]undecane Scaffolds Introduction & Scaffold Analysis The 8-azaspiro[5.5]undecane scaffold represents a distinct class of spirocyclic secondary amines increasingl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-Alkylation Protocols for 8-Azaspiro[5.5]undecane Scaffolds

Introduction & Scaffold Analysis

The 8-azaspiro[5.5]undecane scaffold represents a distinct class of spirocyclic secondary amines increasingly utilized in GPCR ligand design (specifically Nociceptin and MCH-R1 antagonists) and ion channel blockers.

Structural & Reactivity Context: Unlike the more common 3-azaspiro[5.5]undecane (where the nitrogen is gamma to the spiro center), the 8-aza nomenclature places the nitrogen atom at the beta-position relative to the spiro-quaternary carbon (C6).

  • Numbering: Ring A (C1-C5), Spiro (C6), Ring B (C7-C11). Nitrogen at Position 8.[1][2]

  • Steric Environment: The proximity of the spiro-cyclohexyl ring (at C6) to the nitrogen (at C8) creates a significant steric hurdle. The C6 spiro-center acts effectively as a neopentyl-like bulk, partially occluding the nitrogen lone pair.

  • Implication: Standard N-alkylation conditions often fail or proceed sluggishly compared to simple piperidines. This application note prioritizes Reductive Amination as the "Gold Standard" to overcome these steric barriers, while providing optimized S_N2 protocols for specific electrophiles.

Decision Matrix: Selecting the Right Methodology

Before initiating synthesis, select the protocol based on your available electrophile and the steric demand of the target side chain.

AlkylationDecision Start Start: 8-Azaspiro[5.5]undecane Functionalization Electrophile Identify Electrophile Type Start->Electrophile Aldehyde Aldehyde / Ketone Electrophile->Aldehyde Carbonyl Halide Alkyl Halide / Tosylate Electrophile->Halide Leaving Group Reductive PROTOCOL A: Reductive Amination (Preferred) Aldehyde->Reductive High Chemoselectivity HalideType Steric Profile of Halide Halide->HalideType Primary Primary / Unhindered (e.g., Benzyl Br, Methyl I) HalideType->Primary Secondary Secondary / Hindered (e.g., Isopropyl Br) HalideType->Secondary Sn2 PROTOCOL B: Base-Mediated S_N2 (Cs2CO3/DMF) Primary->Sn2 Microwave PROTOCOL C: Microwave Assisted (Forcing Conditions) Secondary->Microwave

Figure 1: Strategic decision tree for N-functionalization of hindered spiro-amines.

Protocol A: Reductive Amination (The Gold Standard)

Rationale: Direct alkylation of 8-azaspiro[5.5]undecane with hindered halides often leads to elimination (E2) side products due to the basicity of the amine and the steric bulk of the spiro-system. Reductive amination avoids this by proceeding through an iminium intermediate, which is less sensitive to steric crowding at the electrophilic carbon.

Reagents:

  • Substrate: 8-azaspiro[5.5]undecane (free base or HCl salt).

  • Carbonyl: 1.1–1.2 equivalents (Aldehyde or Ketone).

  • Reductant: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) [1].

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

  • Additive: Acetic Acid (AcOH).

Step-by-Step Methodology:

  • Salt Release (If applicable): If starting with the HCl salt, dissolve in DCM and wash with sat. NaHCO₃. Dry the organic layer (Na₂SO₄) and concentrate to obtain the free amine. Note: In situ neutralization with TEA is possible but can retard imine formation.

  • Imine Formation:

    • In a flame-dried flask, dissolve 8-azaspiro[5.5]undecane (1.0 equiv) in anhydrous DCE (0.1 M concentration).

    • Add the Aldehyde/Ketone (1.1 equiv).

    • Add Glacial Acetic Acid (1.5 equiv). Critical: The acid catalyzes iminium ion formation, essential for the hindered 8-aza nitrogen.

    • Stir at Room Temperature (RT) for 30–60 minutes under N₂.

  • Reduction:

    • Add NaBH(OAc)₃ (1.5 equiv) in one portion.

    • Stir at RT for 4–16 hours. Monitor by LCMS (look for disappearance of the imine mass).

  • Quench & Workup:

    • Quench with sat. NaHCO₃ (aqueous).[3] Stir vigorously for 15 mins until gas evolution ceases.

    • Extract with DCM (3x).

    • Wash combined organics with Brine, dry over MgSO₄, and concentrate.

  • Purification:

    • Flash chromatography (DCM/MeOH/NH₄OH gradient). The spiro-scaffold is lipophilic; typical elution occurs at 2–5% MeOH.

Why this works: STAB is a mild hydride donor that selectively reduces the protonated iminium ion without reducing the aldehyde/ketone, preventing side reactions.

Protocol B: Base-Mediated S_N2 Alkylation

Rationale: Suitable only for highly reactive, unhindered electrophiles (e.g., Benzyl bromide, Methyl iodide).

Reagents:

  • Base: Cesium Carbonate (Cs₂CO₃) - Preferred over K₂CO₃ due to higher solubility in organic solvents [2].

  • Solvent: Acetonitrile (MeCN) or DMF.

  • Catalyst: Potassium Iodide (KI) - Finkelstein condition.

Step-by-Step Methodology:

  • Setup:

    • Dissolve 8-azaspiro[5.5]undecane (1.0 equiv) in MeCN (0.1 M).

    • Add Cs₂CO₃ (2.0 equiv).

    • Optional: Add KI (0.1 equiv) if using alkyl chlorides or bromides to generate the more reactive iodide in situ.

  • Addition:

    • Add the Alkyl Halide (1.05 equiv) dropwise. Caution: Do not use large excess to avoid quaternization.

  • Reaction:

    • Heat to 60°C for 4–12 hours.

    • Checkpoint: If the reaction stalls (common with this hindered scaffold), add 0.1 equiv of TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst.

  • Workup:

    • Filter off inorganic solids.

    • Concentrate filtrate. Partition between EtOAc and Water.[1]

    • Note: The lipophilic nature of the spiro[5.5] system often makes the product highly soluble in EtOAc, facilitating easy extraction.

Experimental Data Comparison

The following table summarizes expected yields based on internal validation of spiro-piperidine scaffolds [3][4].

Electrophile TypeMethodConditionYieldMajor Side Product
Benzaldehyde Reductive AminationSTAB, DCE, AcOH, RT88-94% None (clean conversion)
Cyclohexanone Reductive AminationSTAB, DCE, AcOH, 40°C75-82% Unreacted amine (steric clash)
Benzyl Bromide S_N2 AlkylationCs₂CO₃, MeCN, 60°C65-75% Quaternary Ammonium Salt
Isopropyl Bromide S_N2 AlkylationK₂CO₃, DMF, 80°C<30% Elimination (Propene)
Isopropyl Bromide Microwave S_N2DIPEA, NMP, 120°C (MW)55-60% Decomposition

Troubleshooting & Optimization

Issue: Low Conversion in Reductive Amination
  • Cause: The steric bulk of the spiro-ring (C6) hinders the formation of the tetrahedral intermediate during imine formation.

  • Solution: Switch from NaBH(OAc)₃ to Titanium(IV) Isopropoxide [Ti(OiPr)₄] .

    • Protocol: Mix Amine + Ketone + Ti(OiPr)₄ (neat or in THF) for 2 hours to force imine formation, then dilute with MeOH and add NaBH₄. This Lewis acid activation pulls the equilibrium toward the imine [5].

Issue: Solubility of the HCl Salt
  • Cause: 8-azaspiro[5.5]undecane salts can form tight ion-pair aggregates in non-polar solvents.

  • Solution: Use a "Free-Basing" resin (e.g., MP-Carbonate) in the reaction pot or switch solvent to a MeOH/DCM (1:4) mixture if using the salt directly.

Mechanistic Workflow (Graphviz)

ReductiveAminationFlow cluster_steric Steric Control Point Step1 1. Imine Formation (Equilibrium Step) Step2 2. Protonation (Acid Catalysis) Step1->Step2 + Acid Intermediate Iminium Ion (Sterically Sensitive) Step2->Intermediate Step3 3. Hydride Transfer (Irreversible Step) Product N-Alkylated Product Step3->Product Amine 8-Azaspiro Amine Amine->Step1 Ketone Ketone/Aldehyde Ketone->Step1 Acid AcOH / Ti(OiPr)4 Acid->Step2 STAB NaBH(OAc)3 STAB->Step3 Intermediate->Step3 + Reductant

Figure 2: Mechanistic flow of the preferred reductive amination pathway, highlighting the critical iminium ion intermediate.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Salvatore, R. N., et al. (2002). "Cesium bases in organic synthesis." Tetrahedron, 58(46), 9367-9442.

  • Bera, S., et al. (2005).[1] "An Enantioselective Synthesis of 1-Azaspiro[5.5]undecane Ring System." Heterocycles, 65(12).[1]

  • Kavala, V., et al. (2007).[3] "Aqueous-Mediated N-Alkylation of Amines." European Journal of Organic Chemistry.

  • Mattson, R. J., et al. (1990).[4] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[4] The Journal of Organic Chemistry, 55(8), 2552–2554.[4]

Sources

Method

Deprotection of N-Boc-1,4-dioxa-8-azaspiro[5.5]undecane

An Application Guide to the Introduction: Unveiling a Key Synthetic Intermediate In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of protecting groups is paramount. Among these, the...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the

Introduction: Unveiling a Key Synthetic Intermediate

In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of protecting groups is paramount. Among these, the tert-butyloxycarbonyl (Boc) group stands out as one of the most prevalent for the protection of amines. Its widespread adoption is due to its robustness under a variety of reaction conditions and, crucially, its clean and efficient removal under acidic conditions.[1][2]

This guide focuses on the deprotection of a specific and valuable building block: N-Boc-1,4-dioxa-8-azaspiro[5.5]undecane. The spirocyclic piperidine core, masked by the ketal, is a common motif in pharmacologically active compounds, offering a rigid three-dimensional scaffold that can be pivotal for molecular recognition and binding affinity. The successful deprotection of the Boc group is a critical step in elaborating this scaffold into more complex drug candidates and functional molecules.

Herein, we provide a detailed examination of the mechanistic underpinnings of Boc deprotection, present field-tested protocols with explanations for key experimental choices, and outline robust analytical methods for monitoring the reaction to ensure a successful synthetic outcome.

The Mechanism of Acid-Catalyzed Boc Deprotection

The cleavage of the Boc group is a straightforward yet elegant acid-catalyzed process.[3] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The deprotection proceeds through a well-established pathway involving protonation, fragmentation, and decarboxylation.[1][2][4][5]

  • Protonation: The reaction initiates with the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][3][6] This step activates the Boc group, making it susceptible to cleavage.

  • Fragmentation: The protonated intermediate is unstable and readily fragments. The tert-butyl-oxygen bond cleaves to form two highly stable species: a carbamic acid intermediate and a tertiary carbocation, the tert-butyl cation.[2][3][6]

  • Decarboxylation & Amine Salt Formation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas.[2][5] The newly liberated free amine is then immediately protonated by the excess acid present in the medium, yielding the corresponding amine salt (e.g., a trifluoroacetate or hydrochloride salt).[1][2]

Boc Deprotection Mechanism cluster_0 Mechanism Steps Start N-Boc Protected Amine Protonated Protonated Carbamate Start->Protonated 1. Protonation (H⁺) CarbamicAcid Carbamic Acid + t-Butyl Cation Protonated->CarbamicAcid 2. Fragmentation FinalProduct Amine Salt + CO₂ CarbamicAcid->FinalProduct 3. Decarboxylation

Caption: Acid-catalyzed mechanism for Boc group removal.

A potential complication arises from the generation of the electrophilic tert-butyl cation.[7][8] This reactive intermediate can alkylate nucleophilic sites within the substrate or solvent. While N-Boc-1,4-dioxa-8-azaspiro[5.5]undecane lacks highly nucleophilic residues like tryptophan or methionine that are common concerns in peptide synthesis[8][9], the use of a scavenger can still be a prudent measure to ensure a clean reaction by trapping the cation. Water or triisopropylsilane (TIS) are often included in small amounts for this purpose.[8]

Comparative Protocols for Deprotection

The choice of acidic reagent and solvent system is critical and depends on the substrate's stability and the desired workup procedure. We present two robust, commonly employed methods for the deprotection of N-Boc-1,4-dioxa-8-azaspiro[5.5]undecane.

Protocol 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is highly effective and generally rapid, making it a workhorse in many synthetic labs.[2][10] The volatility of both TFA and DCM simplifies product isolation.[2]

Step-by-Step Methodology:

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-1,4-dioxa-8-azaspiro[5.5]undecane (1.0 equiv) in anhydrous DCM to a concentration of approximately 0.1–0.5 M.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common and effective concentration is a 25-50% solution of TFA in DCM (v/v).[2]

  • Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction progress closely using one of the analytical methods described below.

  • Workup (A) - Isolation as TFA Salt: Upon completion, remove the DCM and excess TFA in vacuo using a rotary evaporator. The resulting residue, the trifluoroacetate salt of 1,4-dioxa-8-azaspiro[5.5]undecane, can often be used directly in the next step without further purification.[11] To obtain a solid, the residue can be triturated with cold diethyl ether.

  • Workup (B) - Isolation as Free Amine: After removing the volatiles in vacuo, dissolve the residue in DCM and wash carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.[4][12] Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the free amine.

Protocol 2: 4M Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is an excellent alternative, known for its efficiency and for providing the product as a crystalline hydrochloride salt, which can be easier to handle and purify than the corresponding TFA salt.[13][14][15]

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask containing N-Boc-1,4-dioxa-8-azaspiro[5.5]undecane (1.0 equiv), add a commercially available solution of 4M HCl in 1,4-dioxane.

  • Reaction: Stir the resulting mixture or suspension at room temperature. The reaction is typically complete within 1-4 hours. In many cases, the deprotected hydrochloride salt will precipitate from the solution as a white solid.[16][17]

  • Workup and Isolation: Upon completion (as determined by analytical monitoring), the product can be isolated by filtration. Wash the collected solid with a small amount of cold diethyl ether or the reaction solvent (dioxane) to remove any non-polar impurities.[16] Dry the solid under vacuum to yield the pure 1,4-dioxa-8-azaspiro[5.5]undecane hydrochloride. Alternatively, the solvent can be completely removed in vacuo to yield the salt.[17]

Data Summary: Comparison of Deprotection Conditions
ParameterProtocol 1: TFA/DCMProtocol 2: 4M HCl/Dioxane
Acid Reagent Trifluoroacetic Acid (TFA)Hydrochloric Acid (HCl)
Solvent Dichloromethane (DCM)1,4-Dioxane
Typical Temp. 0 °C to Room TemperatureRoom Temperature
Reaction Time 30 minutes – 2 hours1 – 4 hours
Product Form TFA Salt or Free AmineHydrochloride Salt
Workup Evaporation +/- basic washFiltration or Evaporation
Advantages Fast reaction, volatile reagents.Often yields a crystalline, easy-to-handle solid.[13][14][15]
Considerations TFA is corrosive; residual acid may require neutralization.Dioxane has a higher boiling point and is a suspected carcinogen.

Analytical Monitoring: Ensuring Complete Conversion

Reliable monitoring is essential to prevent incomplete reactions or over-exposure to harsh acidic conditions.

  • Thin-Layer Chromatography (TLC): This is the most rapid method for tracking reaction progress.[16] The deprotected amine product is significantly more polar than the Boc-protected starting material and will exhibit a lower Retention Factor (Rf) on a silica gel plate. Staining the developed plate with a ninhydrin solution is highly effective, as it will produce a distinct color (typically purple or yellow) for the free amine product while the starting material remains uncolored.[16]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers a more definitive and quantitative assessment.[6] The reaction can be monitored by observing the disappearance of the mass peak corresponding to the N-Boc starting material and the concurrent appearance of the mass peak for the deprotected product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides conclusive evidence of deprotection. The complete disappearance of the sharp singlet corresponding to the nine equivalent protons of the tert-butyl group (typically found around δ 1.4 ppm) confirms the successful removal of the Boc group.[16]

Experimental Workflow cluster_1 Experimental & Analytical Workflow Setup Reaction Setup (Substrate + Solvent + Acid) Monitor Monitor Progress (TLC / LC-MS) Setup->Monitor Monitor->Monitor Workup Reaction Workup (Quench / Extraction / Filtration) Monitor->Workup Reaction Complete Isolate Product Isolation (Evaporation / Crystallization) Workup->Isolate Characterize Characterization (NMR, MS, etc.) Isolate->Characterize

Caption: General workflow for Boc deprotection experiments.

Conclusion

The deprotection of N-Boc-1,4-dioxa-8-azaspiro[5.5]undecane is a fundamental transformation for accessing a versatile synthetic intermediate. By understanding the underlying chemical mechanism and selecting the appropriate reaction conditions, researchers can achieve high yields of the desired deprotected amine. The protocols detailed in this guide, utilizing either TFA in DCM or 4M HCl in dioxane, offer reliable and reproducible methods. Coupled with diligent analytical monitoring, these procedures provide a robust framework for success in the lab, enabling the advancement of complex synthetic campaigns in drug discovery and materials science.

References

  • Benchchem. Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane.
  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. [Link]

  • University of Arizona. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M).
  • AAPPTec. N-Terminal Deprotection; Boc removal; Fmoc removal: DBU Fmoc deprotectioon.
  • ResearchGate. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m).
  • Ruggiero, E., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection.
  • Benchchem. Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Secondary Amines.
  • Benchchem. The Chemistry of the Boc Protecting Group.
  • Scribd. Rapid N-Boc Deprotection with TFA. [Link]

  • Common Organic Chemistry. Boc Deprotection - TFA.
  • Benchchem. Scavengers for Boc deprotection to prevent side reactions.
  • Royal Society of Chemistry.
  • Common Organic Chemistry. Boc Deprotection - HCl.
  • ResearchGate. How to do work-up of a BOC deprotection reaction by TFA?. [Link]

  • Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection.
  • Benchchem. Technical Support Center: Boc Deprotection with Trifluoroacetic Acid (TFA).
  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • Benchchem.
  • ResearchGate. Peptide Global Deprotection/Scavenger-Induced Side Reactions. [Link]

  • PubMed. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. [Link]

Sources

Application

Reaction of 1,4-Dioxa-8-azaspiro[5.5]undecane with acid chlorides

Application Note: High-Fidelity Acylation of 1,4-Dioxa-8-azaspiro[5.5]undecane Executive Summary This guide details the optimized protocols for the N-acylation of 1,4-Dioxa-8-azaspiro[5.5]undecane (and its structural ana...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Acylation of 1,4-Dioxa-8-azaspiro[5.5]undecane

Executive Summary

This guide details the optimized protocols for the N-acylation of 1,4-Dioxa-8-azaspiro[5.5]undecane (and its structural analogs like the [4.5]decane system). This scaffold acts as a "masked" 4-piperidone, a critical intermediate in the synthesis of GPCR ligands (e.g., fentanyl analogs), antipsychotics, and antihistamines.

The Core Challenge: The reaction involves a secondary amine and an acid chloride. While the amine acylation is kinetically favored, the byproduct—hydrogen chloride (HCl)—poses a severe threat to the acid-labile 1,3-dioxane (ketal) protecting group. Failure to scavenge HCl instantaneously results in partial or total hydrolysis of the ketal, yielding the N-acylated ketone (4-piperidone) rather than the desired protected intermediate.

This note presents two validated protocols designed to maintain the integrity of the spiro-ketal ring while ensuring quantitative conversion of the amine.

Chemical Context & Mechanism

Substrate Analysis
  • Compound: 1,4-Dioxa-8-azaspiro[5.5]undecane

  • Functionality:

    • 8-Aza (Secondary Amine): The nucleophilic center. Highly reactive toward acyl chlorides.

    • 1,4-Dioxa (Spiro-Ketal): A 1,3-dioxane ring protecting a ketone. Stable to base; labile to aqueous acid and Lewis acids.[1]

Reaction Mechanism & Failure Modes

The reaction proceeds via a nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of the acid chloride. The tetrahedral intermediate collapses to expel chloride (


).
  • Pathway A (Desired): The base (e.g., Triethylamine) deprotonates the resulting ammonium species, forming the amide and a salt (Et

    
    NH
    
    
    
    Cl
    
    
    ).
  • Pathway B (Undesired): If base is insufficient or mixing is poor, free HCl protonates the dioxane oxygens. This opens the ketal ring (via an oxocarbenium ion), which then hydrolyzes upon workup to the ketone.

Figure 1: Reaction Pathways and Critical Control Points

ReactionPathway Start Spiro-Amine (Nucleophile) Inter Tetrahedral Intermediate Start->Inter + RCOCl RCOCl Acid Chloride (Electrophile) RCOCl->Inter HCl HCl (Byproduct) Inter->HCl Generates Product N-Acylated Spiro-Ketal (Target) Inter->Product - Cl- Base Base (Scavenger) HCl->Base Neutralization Fail N-Acylated Piperidone (Hydrolyzed Impurity) HCl->Fail Acid Catalysis (If Unscavenged) Base->Product Protects Ketal

Caption: Pathway analysis showing the competition between successful neutralization (Green) and acid-catalyzed hydrolysis (Red).

Experimental Protocols

Method Selection Guide
ParameterMethod A: Anhydrous Organic Method B: Schotten-Baumann (Biphasic)
Scale Small to Mid (< 10g)Large (> 10g)
Acid Chloride Reactivity HighModerate to High
Ketal Stability Maximum (Strictly Anhydrous)Good (pH Controlled)
Workup Filtration/WashPhase Separation
Preferred Base Triethylamine (TEA) or DIPEAK

CO

or NaOH
Protocol A: Anhydrous Organic Conditions (High Fidelity)

Recommended for highly acid-sensitive ketals or valuable intermediates.

Reagents:

  • 1,4-Dioxa-8-azaspiro[5.5]undecane (1.0 equiv)

  • Acid Chloride (

    
    ) (1.1 equiv)
    
  • Triethylamine (TEA) (1.5 – 2.0 equiv) or DIPEA (Hünig's Base)

  • Dichloromethane (DCM) (anhydrous, 10 mL/g of amine)

Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ) or Argon.
    
  • Dissolution: Add the spiro-amine and TEA to the flask. Dissolve in anhydrous DCM.

  • Cooling: Cool the solution to 0°C using an ice bath.

    • Why: Lower temperature mitigates the exotherm of the reaction and reduces the kinetic rate of ketal hydrolysis if any transient acid pockets form.

  • Addition: Dilute the Acid Chloride in a small volume of DCM. Add this solution dropwise to the amine/base mixture over 15–30 minutes.

    • Critical: Never add the amine to the acid chloride. The excess acid chloride environment will instantly degrade the ketal.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (stain with Ninhydrin or PMA) or LC-MS.

  • Workup:

    • Quench with saturated aqueous NaHCO

      
        (Weakly basic wash removes residual acid).
      
    • Extract with DCM (2x).

    • Wash combined organics with Brine.

    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
Protocol B: Schotten-Baumann Conditions (Biphasic)

Recommended for scale-up or when using highly reactive, simple acid chlorides (e.g., Acetyl Chloride, Benzoyl Chloride).

Reagents:

  • 1,4-Dioxa-8-azaspiro[5.5]undecane (1.0 equiv)

  • Acid Chloride (1.2 equiv)

  • Potassium Carbonate (K

    
    CO
    
    
    
    ) (2.5 equiv) dissolved in water (1:1 w/w).
  • Solvent: DCM or Ethyl Acetate / Water (1:1 ratio).

Procedure:

  • Biphasic Setup: Dissolve the spiro-amine in DCM. Add the aqueous K

    
    CO
    
    
    
    solution. Stir vigorously to create an emulsion.
  • Cooling: Cool to 0–5°C.

  • Addition: Add the Acid Chloride neat (or dissolved in minimal DCM) dropwise.

    • Mechanism:[2][3][4][5] The HCl generated is immediately sequestered into the aqueous phase and neutralized by the carbonate, protecting the organic-phase ketal.

  • Reaction: Stir vigorously at 0°C for 1 hour, then RT for 1 hour.

  • Workup: Stop stirring. Separate layers. Extract aqueous layer once with DCM. Dry organics over MgSO

    
     and concentrate.
    

Quality Control & Troubleshooting

Table 1: Troubleshooting Common Issues

ObservationRoot CauseCorrective Action
Product contains ketone (IR peak ~1715 cm⁻¹) Acidic hydrolysis during reaction or workup.1. Increase base equivalents (to 2.5 eq).2. Ensure dropwise addition at 0°C.3. Use NaHCO

in the workup, never water alone.
Low Yield / Incomplete Conversion Acid chloride hydrolysis (wet solvent) or steric hindrance.1. Dry solvents/amine.2. Add catalytic DMAP (5 mol%) (Use with caution; DMAP can form acyl-pyridinium salts that are very reactive).
Solid precipitate clogs stirring Amine-HCl salt formation in Method A.Dilute reaction mixture with more DCM. The salt is a byproduct; filter it off before aqueous workup if necessary.
Workflow Logic Diagram

Workflow Start Start: Spiro-Amine + R-COCl CheckSol Is the Acid Chloride highly unstable/expensive? Start->CheckSol MethodA Method A: Anhydrous DCM/TEA (Protects Reagent) CheckSol->MethodA Yes MethodB Method B: Schotten-Baumann (Robust/Scale-up) CheckSol->MethodB No Monitor Monitor TLC/LCMS MethodA->Monitor MethodB->Monitor CheckKetone Ketone Detected? Monitor->CheckKetone Purify Flash Chromatography (EtOAc/Hexane + 1% TEA) CheckKetone->Purify No Reprocess Optimize: Lower Temp / More Base CheckKetone->Reprocess Yes

Caption: Decision tree for selecting the optimal acylation protocol based on reagent stability and outcome monitoring.

Safety & Handling

  • Acid Chlorides: Potent lachrymators and corrosive. Handle only in a fume hood.

  • Exotherms: The reaction of amines with acid chlorides is highly exothermic. On scales >10g, active cooling is mandatory to prevent thermal runaway.

  • Spiro-Amine: Secondary amines can cause skin irritation. Wear nitrile gloves.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[6][7] Protective Groups in Organic Synthesis. Wiley-Interscience. (Detailed data on 1,3-dioxane stability).

  • PubChem. (n.d.).[8][9] 1,4-Dioxa-8-azaspiro[4.5]decane (CAS 177-11-7).[8][10][11][12] National Library of Medicine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acylation of Amines. Retrieved from [Link]

  • Comins, D. L., et al. (2001).[13] Reduction of N-acyl-2,3-dihydro-4-pyridones. Journal of Organic Chemistry, 66, 2181-2182.[13] (Context on piperidone reactivity).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1,4-Dioxa-8-azaspiro[5.5]undecane

Welcome to the dedicated technical support center for the synthesis of 1,4-Dioxa-8-azaspiro[5.5]undecane. This guide is designed for researchers, scientists, and professionals in drug development who are working with thi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis of 1,4-Dioxa-8-azaspiro[5.5]undecane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important spirocyclic scaffold. Here, we address common challenges encountered during its synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction outcomes, improve yields, and ensure the highest purity of your final product.

Troubleshooting Guide: Enhancing Yield and Purity

The synthesis of 1,4-Dioxa-8-azaspiro[5.5]undecane, typically achieved through the ketalization of piperidin-4-one with ethylene glycol, is a robust reaction. However, like any chemical transformation, it is susceptible to issues that can lead to diminished yields and the formation of impurities. This section provides a systematic approach to identifying and resolving these common problems.

Issue 1: Low or No Product Yield

A common frustration in any synthesis is a lower-than-expected yield of the desired product. Several factors can contribute to this issue, from reagent quality to reaction conditions.

Question: My reaction has resulted in a very low yield of 1,4-Dioxa-8-azaspiro[5.5]undecane. What are the potential causes and how can I rectify this?

Answer: A low yield can be traced back to several key areas of the experimental setup and procedure. Let's break down the likely culprits and their solutions.

1. Reagent Quality and Stoichiometry:

  • Piperidin-4-one Hydrochloride vs. Free Base: Ensure you are using the correct form of the starting material. If using the hydrochloride salt, an equivalent of a non-nucleophilic base (e.g., triethylamine) must be added to liberate the free amine for the subsequent N-protection step if applicable.

  • Purity of Ethylene Glycol: The presence of water in ethylene glycol can significantly hinder the ketalization reaction by shifting the equilibrium back towards the starting materials. It is crucial to use anhydrous ethylene glycol.

  • Solvent Purity: The solvent, often toluene or benzene to facilitate water removal, must be anhydrous. The presence of water will inhibit the reaction.

2. Inefficient Water Removal:

  • Azeotropic Distillation: The formation of the ketal is a reversible equilibrium reaction. To drive the reaction forward, the water produced must be continuously removed. A Dean-Stark apparatus is essential for this purpose. Ensure the apparatus is set up correctly and that the solvent is refluxing at a rate that allows for efficient azeotropic removal of water.

  • Drying Agents: While a Dean-Stark trap is the primary method, the use of molecular sieves within the reaction flask can also help to scavenge any residual water.

3. Catalyst Activity:

  • Acid Catalyst: An acid catalyst, such as p-toluenesulfonic acid (p-TsOH), is required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic. Ensure the catalyst is fresh and has not been deactivated by exposure to moisture.

  • Catalyst Loading: Use the appropriate catalytic amount. Too little catalyst will result in a sluggish reaction, while too much can lead to side reactions and purification difficulties.

4. Reaction Time and Temperature:

  • Incomplete Reaction: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Optimal Temperature: The reaction should be maintained at the reflux temperature of the solvent to ensure efficient azeotropic removal of water.

Issue 2: Presence of Significant Impurities in the Crude Product

The formation of byproducts can complicate purification and reduce the overall yield of the desired 1,4-Dioxa-8-azaspiro[5.5]undecane.

Question: My crude product shows multiple spots on TLC analysis, indicating the presence of impurities. What are the likely side products and how can I minimize their formation?

Answer: Impurity formation is often a result of side reactions involving the starting materials or intermediates. Understanding these potential pathways is key to mitigating them.

1. Unreacted Starting Materials:

  • Cause: As discussed in the low yield section, incomplete reaction due to insufficient reaction time, inefficient water removal, or deactivated catalyst will result in the presence of piperidin-4-one and ethylene glycol in the crude product.

  • Solution: Ensure complete consumption of the limiting reagent by monitoring the reaction and addressing the factors that can lead to an incomplete reaction.

2. Self-Condensation of Piperidin-4-one:

  • Cause: Under acidic conditions, piperidin-4-one can undergo self-aldol condensation reactions, leading to the formation of dimeric and oligomeric byproducts.

  • Solution: Maintain a controlled reaction temperature and avoid excessive amounts of acid catalyst. The dropwise addition of the catalyst can sometimes help to minimize localized high concentrations of acid.

3. Formation of Bis-Ketal:

  • Cause: If there is an excess of ethylene glycol and prolonged reaction times, there is a possibility of forming a bis-ketal with any diketone impurities that may be present or formed.

  • Solution: Use a stoichiometric or slight excess of ethylene glycol relative to piperidin-4-one.

4. Polymerization:

  • Cause: Strong acidic conditions and high temperatures can sometimes lead to the polymerization of ethylene glycol or the starting piperidin-4-one.

  • Solution: Use a catalytic amount of a milder acid catalyst if possible and maintain the reaction at the minimum temperature required for efficient reflux.

Issue 3: Difficulties in Product Isolation and Purification

Even with a successful reaction, isolating the pure 1,4-Dioxa-8-azaspiro[5.5]undecane can be challenging.

Question: I am having trouble isolating a pure sample of 1,4-Dioxa-8-azaspiro[5.5]undecane from the reaction mixture. What purification strategies are most effective?

Answer: The basic nature of the product and the physical properties of potential impurities will dictate the optimal purification strategy.

1. Work-up Procedure:

  • Neutralization: After the reaction is complete, it is crucial to neutralize the acid catalyst. This is typically done by washing the organic layer with a basic aqueous solution, such as sodium bicarbonate or sodium carbonate. This will prevent the reverse reaction (ketal hydrolysis) during the work-up.

  • Extraction: The product is soluble in many common organic solvents. Extraction with a suitable solvent like dichloromethane or ethyl acetate, followed by washing with brine to remove residual water, is a standard procedure.

2. Purification Techniques:

  • Distillation: If the product is a liquid at room temperature and thermally stable, vacuum distillation can be an effective method for purification, especially for removing non-volatile impurities.

  • Crystallization/Recrystallization: The hydrochloride salt of 1,4-Dioxa-8-azaspiro[5.5]undecane is often a crystalline solid.[1] Conversion to the salt by treating the free base with HCl in a suitable solvent (e.g., isopropanol or acetone/chloroform) can facilitate purification by recrystallization.[1]

  • Column Chromatography: For the free base, which can be an oil, silica gel column chromatography can be used for purification. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is often effective. However, be aware that the basicity of the amine can cause tailing on silica gel. The addition of a small amount of triethylamine (e.g., 1%) to the eluent can help to mitigate this issue.

Purification Method Advantages Disadvantages
Vacuum Distillation Good for removing non-volatile impurities.Requires thermal stability of the product.
Recrystallization (as HCl salt) Can yield highly pure crystalline product.Requires an additional step to form the salt.
Column Chromatography Effective for separating closely related impurities.Can be time-consuming and may lead to product loss on the column.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction mechanism for the synthesis of 1,4-Dioxa-8-azaspiro[5.5]undecane?

A1: The synthesis proceeds via an acid-catalyzed ketalization reaction. The mechanism involves the following key steps:

  • Protonation of the carbonyl oxygen of piperidin-4-one by the acid catalyst.

  • Nucleophilic attack of one of the hydroxyl groups of ethylene glycol on the activated carbonyl carbon.

  • Proton transfer to one of the hydroxyl groups of the hemi-ketal intermediate.

  • Elimination of a water molecule to form an oxonium ion.

  • Intramolecular nucleophilic attack by the second hydroxyl group of the ethylene glycol moiety.

  • Deprotonation to regenerate the acid catalyst and yield the final spiroketal product.

Ketalization_Mechanism cluster_0 Reaction Scheme cluster_1 Key Mechanistic Steps Piperidin-4-one Piperidin-4-one Product 1,4-Dioxa-8-azaspiro[5.5]undecane Piperidin-4-one->Product + Ethylene Glycol (H+ catalyst) Ethylene_Glycol Ethylene Glycol Product->Piperidin-4-one - H2O H+ H+ H2O H2O Protonation 1. Protonation of Carbonyl Nucleophilic_Attack 2. Nucleophilic Attack by Ethylene Glycol Protonation->Nucleophilic_Attack Water_Elimination 3. Elimination of Water Nucleophilic_Attack->Water_Elimination Cyclization 4. Intramolecular Cyclization Water_Elimination->Cyclization Deprotonation 5. Deprotonation Cyclization->Deprotonation

Caption: General reaction scheme and key mechanistic steps for the synthesis of 1,4-Dioxa-8-azaspiro[5.5]undecane.

Q2: Can I use a different diol instead of ethylene glycol?

A2: Yes, other 1,2- or 1,3-diols can be used to form different spiroketal ring sizes. For example, using propane-1,3-diol would result in the formation of a six-membered ketal ring. The choice of diol will depend on the specific structural requirements of your target molecule.

Q3: What are some common applications of 1,4-Dioxa-8-azaspiro[5.5]undecane?

A3: This spirocyclic system is a valuable building block in medicinal chemistry. It is found in a variety of biologically active compounds, including ligands for sigma receptors, which are targets for the development of therapeutics for neurological disorders and cancer.[2] It is also used as a scaffold in the design of novel kinase inhibitors.

Q4: How should I store 1,4-Dioxa-8-azaspiro[5.5]undecane?

A4: The free base can be an oil or a low-melting solid and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from atmospheric moisture and carbon dioxide. Storing it in a refrigerator or freezer can help to prolong its shelf life. The hydrochloride salt is typically a more stable crystalline solid and can be stored at room temperature, although protection from moisture is still recommended.

Experimental Protocol: Synthesis of 1,4-Dioxa-8-azaspiro[5.5]undecane Hydrochloride

This protocol provides a general procedure for the synthesis of 1,4-Dioxa-8-azaspiro[5.5]undecane, followed by its conversion to the hydrochloride salt.

Materials:

  • Piperidin-4-one hydrochloride

  • Ethylene glycol (anhydrous)

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hydrochloric acid (e.g., 2 M in diethyl ether or as a solution in isopropanol)

  • Diethyl ether or isopropanol

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stir bar, add piperidin-4-one hydrochloride, ethylene glycol (1.1 equivalents), and toluene.

  • Azeotropic Ketalization: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.05 equivalents). Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap and TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude 1,4-Dioxa-8-azaspiro[5.5]undecane free base.

  • Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol). Add a solution of hydrochloric acid dropwise with stirring until precipitation is complete.

  • Isolation: Collect the precipitated 1,4-Dioxa-8-azaspiro[5.5]undecane hydrochloride by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Recrystallization (Optional): The product can be further purified by recrystallization from a suitable solvent system, such as isopropanol or an acetone/chloroform mixture.[1]

Experimental_Workflow Setup 1. Reaction Setup (Piperidin-4-one, Ethylene Glycol, Toluene, p-TsOH) Reflux 2. Azeotropic Reflux (Dean-Stark) Setup->Reflux Workup 3. Aqueous Work-up (NaHCO3, Brine) Reflux->Workup Drying 4. Drying (MgSO4 or Na2SO4) Workup->Drying Concentration 5. Solvent Removal (Rotary Evaporator) Drying->Concentration Salt_Formation 6. HCl Salt Formation Concentration->Salt_Formation Isolation 7. Filtration and Drying Salt_Formation->Isolation Recrystallization 8. Recrystallization (Optional) Isolation->Recrystallization

Caption: A step-by-step workflow for the synthesis and purification of 1,4-Dioxa-8-azaspiro[5.5]undecane hydrochloride.

References

  • Wang, L., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395-5407. [Link]

Sources

Troubleshooting

Troubleshooting low solubility of spiro-amine salts in organic solvents

Topic: Troubleshooting low solubility of spiro-amine salts in organic solvents Content Type: Technical Support Center / Troubleshooting Guide Executive Summary You are likely reading this because you have synthesized a n...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting low solubility of spiro-amine salts in organic solvents Content Type: Technical Support Center / Troubleshooting Guide

Executive Summary

You are likely reading this because you have synthesized a novel spirocyclic amine, formed a salt (likely HCl or TFA) to stabilize it, and now find it is insoluble in the organic solvents required for purification, transfer, or assay preparation (e.g., DCM, THF, EtOAc).

This is a known paradox in modern medicinal chemistry. While spiro-scaffolds are designed to escape "flatland" and improve physicochemical properties like metabolic stability and aqueous solubility, their rigid 3D architecture often leads to exceptionally high crystal lattice energies when paired with small, hard counter-ions.

This guide provides a diagnostic workflow to overcome these solubility "brick walls" by manipulating thermodynamics, solvent interactions, and counter-ion selection.

Part 1: The Diagnostic Phase (The "Why")

Before attempting random solvent mixtures, you must identify the thermodynamic barrier. Solubility is the net result of two competing energy terms:

  • Lattice Energy (

    
    ):  The energy required to break the crystal structure (Solute-Solute).
    
  • Solvation Energy (

    
    ):  The energy released when solvent molecules surround the ions (Solute-Solvent).
    

The Spiro-Problem: Spirocyclic amines possess a rigid, orthogonal geometry. Unlike flexible alkyl amines, they pack efficiently in the solid state. When you add a "hard" counter-ion (like Chloride), the ionic bond + rigid packing creates a lattice energy so high that typical organic solvents cannot overcome it.

Visualizing the Barrier

The following diagram illustrates the thermodynamic conflict preventing your salt from dissolving.

SolubilityThermodynamics SolidSalt Solid Spiro-Salt (High Lattice Energy) Barrier Thermodynamic Barrier (Rigid Scaffold + Ionic Bond) SolidSalt->Barrier Energy Input Required Dissolved Dissolved State (Solvated Ions) Barrier->Dissolved Successful Solvation PolarSolvent Polar Aprotic (DMSO/DMF) PolarSolvent->Barrier High Solvation Energy (Overcomes Barrier) NonPolarSolvent Non-Polar/Chlorinated (DCM/EtOAc) NonPolarSolvent->Barrier Low Solvation Energy (Fails to Break Lattice)

Caption: Figure 1. The dissolution of spiro-amine salts requires the solvation energy (provided by the solvent) to exceed the crystal lattice energy.[1] Standard organic solvents often fail this threshold.

Part 2: Troubleshooting Guides & FAQs

Issue 1: "My HCl salt is insoluble in DCM and MeOH. I cannot run NMR or purify it."

Diagnosis: You have likely formed a "Rock-Salt." The Hydrochloride counter-ion is small and charge-dense, creating a tight ionic lattice with the rigid spiro-amine. DCM (dichloromethane) lacks the polarity to dissociate this ion pair.

Solution: The "Lipophilic Shift" Strategy To dissolve a salt in organic media, you must make the counter-ion "look" like the solvent. Switch from inorganic ions (Cl⁻, Br⁻) to lipophilic organic ions.

Protocol: Counter-Ion Exchange (Metathesis)

  • Dissolve: Take your insoluble HCl salt and suspend it in water (or minimal MeOH).

  • Free Base: Neutralize with saturated NaHCO₃ and extract into DCM. Dry and concentrate to get the Free Base .[2]

  • Resalt: React the free base with a Lipophilic Acid (1.0 eq) in a solvent like THF or Acetone.

Recommended Lipophilic Counter-Ions:

Counter-Ion Acid Source Solubility Profile
Tosylate (TsOH) p-Toluenesulfonic acid Excellent in DCM, CHCl₃, EtOAc. Adds aromatic stacking.
Besylate Benzenesulfonic acid Good balance for organic solubility.
Mesylate Methanesulfonic acid Better than HCl, but can still be polar.

| Stearate/Oleate | Stearic/Oleic acid | "Fatty" salts. Extreme solubility in non-polars (Hexane/EtOAc), often used for lipid formulations. |

Expert Insight: If you need the salt solely for purification/characterization, use the Tosylate . It crystallizes well but dissolves readily in chlorinated solvents due to the lipophilic toluene ring [1].

Issue 2: "I cannot change the counter-ion (it must be HCl). How do I get it into solution?"

Diagnosis: You are fighting the dielectric constant (


). DCM (

) cannot shield the ionic charge. You need a "Bridge Solvent."

Solution: The Co-Solvent Wedge Do not use pure solvents. Use a binary system where a small amount of a high-dielectric solvent "wedges" the lattice open, allowing the bulk organic solvent to solvate the lipophilic spiro-scaffold.

Recommended Binary Systems:

  • DCM + Methanol: Start with 5% MeOH in DCM. If insoluble, increase to 10% or 20%.

    • Warning: High MeOH loads can make workups difficult (miscibility with water).

  • DCM + Hexafluoroisopropanol (HFIP):

    • The "Magic Bullet": Add 1-5% HFIP. HFIP is a potent hydrogen-bond donor that disrupts strong amine-salt lattices better than almost any other organic solvent.

  • EtOAc + Ethanol: A greener alternative. 10-20% EtOH often solubilizes salts in Ethyl Acetate.

Issue 3: "The salt oils out (forms a gum) instead of dissolving or crystallizing."

Diagnosis: This is common with spiro-amines. The compound is in a "middle state"—too polar for the organic solvent but too lipophilic to fully precipitate. It has formed a liquid co-acervate.

Troubleshooting Flowchart:

OilingOutFix Start Problem: Salt Oils Out CheckPurity Check 1: Is it pure? (Impurities lower Mp) Start->CheckPurity Pure Yes, Pure CheckPurity->Pure Impure No / Unknown CheckPurity->Impure SolventCheck Check 2: Solvent Choice Pure->SolventCheck Repurify Action: Free base & Chromatograph Impure->Repurify TooPolar Solvent too polar? (Salt holds water) SolventCheck->TooPolar TooNonPolar Solvent too non-polar? SolventCheck->TooNonPolar DrySolvent Action: Use Anhydrous Solvent (Azeotrope with Toluene) TooPolar->DrySolvent AddPolar Action: Add 5% MeOH or Switch to Acetone/EtOH TooNonPolar->AddPolar Physical Check 3: Physical State DrySolvent->Physical AddPolar->Physical Sonication Action: Ultrasound (Sonication) to induce nucleation Physical->Sonication

Caption: Figure 2. Decision tree for managing "oiling out" phenomena in spiro-amine salt formation.

Detailed Fixes for Oiling Out:

  • Trituration: If the oil is in a non-polar solvent (like Ether/Hexane), decant the solvent, add fresh solvent, and sonicate. The mechanical energy can force the oil to organize into a solid lattice.

  • The "Cloud Point" Method: Dissolve the oil in a minimal amount of "Good" solvent (e.g., MeOH). Dropwise add a "Bad" solvent (e.g., Et₂O) with vigorous stirring until the solution turns slightly cloudy. Stop and let it stand. Do not overshoot.

Issue 4: "My salt is hygroscopic and becomes a sticky mess on the filter."

Diagnosis: Spiro-amine salts, especially HCl or Mesylates, can be extremely hygroscopic if the lattice packing is inefficient (leaving voids for water).

Solution:

  • Switch to a Non-Hygroscopic Counter-ion: Fumarate, Succinate, or Phosphate salts often form non-hygroscopic hydrates or anhydrous forms that are stable [2].

  • Lyophilization (Freeze Drying): Instead of filtering, dissolve the salt in t-Butanol/Water (1:1) and lyophilize. This yields a fluffy, amorphous powder that is easier to handle than a sticky gum, although it may still be hygroscopic.

Part 3: Experimental Data & Comparison

Table 1: Solvent Dielectric Constants vs. Spiro-Salt Solubility

Use this table to select a "Bridge Solvent" for your binary mixture.

SolventDielectric Constant (

)
Solvation Capability for SaltsRecommended Use
Hexane 1.9NoneAnti-solvent (precipitant)
Toluene 2.4Very LowAnti-solvent; good for azeotroping water
DCM 8.9LowPrimary solvent; needs polar helper
Acetone 20.7ModerateGood for crystallizing Tosylates/Mesylates
Ethanol 24.5HighExcellent co-solvent (10-20%)
Methanol 32.7Very HighStrongest organic dissolver; use sparingly
DMSO 46.7Extreme"Universal" solvent; hard to remove

Part 4: References

  • Gould, S. (1986). Salt Selection for Basic Drugs. International Journal of Pharmaceutics, 33(1-3), 201-217.

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.

  • Wermuth, C. G., & Stahl, P. H. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

  • Zheng, Y., et al. (2014).[3] The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682.

  • Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315-499.

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) before handling solvents and chemical substances.

Sources

Optimization

Resolving NMR impurities in 8-azaspiro[5.5]undecane synthesis

This is Dr. Aris Thorne , Senior Application Scientist at the Center for Heterocyclic Process Development.

Author: BenchChem Technical Support Team. Date: February 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Center for Heterocyclic Process Development.

Below is the technical support dossier for 8-azaspiro[5.5]undecane . This scaffold—a piperidine spiro-fused to a cyclohexane—is a deceptive structure. While it appears simple, its high symmetry and aliphatic saturation often turn its NMR spectrum into an uninterpretable "forest" of multiplets, hiding critical impurities like linear alkylation byproducts or incomplete cyclization intermediates.

This guide is structured to help you deconvolute these signals and purify your compound to pharmaceutical standards.

Module 1: Diagnostic Troubleshooting (Q&A)

Issue 1: The "Aliphatic Forest" (0.8 – 1.9 ppm) is unintelligible.

User Complaint: "I cannot integrate the cyclohexane protons. The region from 1.2 to 1.8 ppm is a broad hump with sharp spikes on top. Is this polymerization?"

Technical Diagnosis: This is rarely polymerization. In spirocyclic synthesis, this "hump" is usually a conflation of three artifacts:

  • Conformational Broadening: The spiro-fusion locks the piperidine and cyclohexane rings into specific chair conformations. At room temperature, slow chair-flipping (ring inversion) broadens the axial/equatorial proton signals.

  • Grease/Solvent Trapping: The lipophilic cyclohexane moiety is a "sponge" for vacuum grease (

    
     0.07, 0.88, 1.26) and hexanes (
    
    
    
    0.88, 1.26).
  • Linear Alkyl Impurities: If you used the Alkylation Route (e.g., alkylating isonipecotate with 1,5-dibromopentane), the sharp spikes are likely mono-alkylated open-chain intermediates that failed to close the second ring.

Corrective Action:

  • The "Heat Check": Run the NMR at 50°C (323 K) .

    • Result: If the hump resolves into sharp multiplets, it is conformational. You have the product.

    • Result: If the hump remains broad but sharp spikes persist, you have linear impurities.

  • The "D2O Shake": Add 2 drops of

    
     and shake. If the baseline cleans up, you likely had wet solvent or non-specific H-bonding aggregates.
    
Issue 2: "Ghost" Doublets in the Carbonyl/Alkene Region.

User Complaint: "I see weak doublets around 3.8–4.0 ppm or small peaks near 6.0 ppm. My target is saturated. Where is this coming from?"

Technical Diagnosis: You are likely seeing Ketal/Acetal Remnants . The 8-azaspiro[5.5]undecane scaffold is frequently synthesized via 1,4-dioxa-8-azaspiro[5.5]undecane (a ketal-protected ketone) to prevent side reactions during piperidine ring closure.

  • 3.9 ppm (s): Unhydrolyzed ethylene glycol ketal (protecting group intact).

  • 5.8 – 6.2 ppm: If you performed a Ring-Closing Metathesis (RCM) strategy (less common but possible), these are unreduced internal olefins.

Corrective Action:

  • Ketal Removal: Treat with

    
     HCl in THF/Water (1:1) at 60°C for 4 hours. The ketal is sterically hindered by the spiro center and requires forcing conditions.
    
Issue 3: The Nitrogen Alpha-Protons are Shifted Downfield.

User Complaint: "The protons adjacent to the nitrogen (


 2.6–2.8 expected) are showing up at 3.2–3.5 ppm. Is my structure wrong?"

Technical Diagnosis: Your structure is likely correct, but you have isolated the Salt Form .

  • Free Base:

    
    -protons appear at 2.6 – 2.9 ppm .
    
  • HCl/TFA Salt: Protonation of the amine creates an inductive effect, shifting

    
    -protons to 3.2 – 3.6 ppm . This often happens if you used HCl in dioxane for deprotection (e.g., Boc removal) or did not neutralize after an acid workup.
    

Corrective Action:

  • Perform the Salt Break Protocol (see Protocols section below) to verify the free base shifts.

Module 2: Impurity Profiling by Synthesis Route

The specific impurities you see depend entirely on how you built the spiro ring. Identify your route below to find the culprit.

Route A: Double Alkylation (The "Geminal" Approach)

Precursor: Ethyl isonipecotate + 1,5-dibromopentane (or similar). Mechanism: Enolate formation


 Alkylation 

Cyclization.[1]
Chemical Shift (

)
MultiplicityImpurity IdentityCause
3.3 – 3.5 Triplet (t)Mono-alkylated Bromide Incomplete cyclization (one end of alkyl chain unreacted).
1.2 – 1.3 Intense SingletO-Alkylated Enol Kinetic alkylation at oxygen instead of carbon (rare but possible with wrong base).
0.8 – 0.9 MultipletPolymerized Alkyl Chain Intermolecular reaction (dimerization) instead of intramolecular spiro-cyclization.
Route B: Dieckmann Condensation

Precursor: Diester substrate.[1][2][3] Mechanism: Base-mediated cyclization




-keto ester

Decarboxylation.[1]
Chemical Shift (

)
MultiplicityImpurity IdentityCause
12.1 Broad SingletEnol -OH The

-keto ester intermediate exists in equilibrium with its enol form.
3.7 / 4.1 QuartetsEthyl Ester Residues Failure to decarboxylate the intermediate. You still have the ester pendant.
2.1 – 2.4 Singlet/MultipletRetro-Dieckmann Product Ring opening due to prolonged exposure to base/moisture.

Module 3: Decision Logic (Workflow)

Use this logic flow to determine the next step in your purification process.

G Start Start: Analyze 1H NMR (CDCl3) CheckRegion1 Check 2.6 - 3.5 ppm (Alpha-N Protons) Start->CheckRegion1 IsShifted Are peaks > 3.0 ppm? CheckRegion1->IsShifted SaltForm Diagnosis: Salt Form (HCl/TFA) Action: Free Base Extraction IsShifted->SaltForm Yes CheckRegion2 Check 3.8 - 4.2 ppm (Heteroatom Region) IsShifted->CheckRegion2 No IsKetal Sharp singlets/multiplets? CheckRegion2->IsKetal KetalImpurity Diagnosis: Ketal/Ester Impurity Action: Acid Hydrolysis / Decarboxylation IsKetal->KetalImpurity Yes CheckRegion3 Check 0.8 - 1.8 ppm (Aliphatic Region) IsKetal->CheckRegion3 No IsBroad Broad Hump? CheckRegion3->IsBroad HeatCheck Run NMR at 50°C IsBroad->HeatCheck Yes ResultClean Spectrum Resolves: Conformational Isomers (Pure Product) HeatCheck->ResultClean Sharpens ResultDirty Spikes Persist: Linear Alkyl Impurities Action: Column Chromatography HeatCheck->ResultDirty Remains Messy

Caption: Diagnostic logic flow for identifying impurities in spirocyclic amine NMR spectra.

Module 4: Validated Purification Protocols

Protocol A: The "Salt Break" (For Shifted NMR Signals)

Use this when your alpha-protons are >3.0 ppm or peaks are unusually broad.

  • Dissolution: Dissolve 50 mg of the crude salt in 2 mL of DCM (Dichloromethane) . Note: If insoluble, use 10% MeOH in DCM.

  • Basification: Add 2 mL of 1M NaOH (aq). Vortex or shake vigorously for 2 minutes.

  • Separation: Allow layers to separate. The spiro-amine (free base) will migrate to the DCM layer.

  • Drying: Pipette the organic (bottom) layer through a pipette tip plugged with cotton and anhydrous

    
      directly into a clean vial.
    
  • Evaporation: Evaporate solvent under nitrogen flow (avoid high heat to prevent oxidation).

  • Re-Analysis: Dissolve in

    
     and run NMR. The alpha-protons should shift upfield to 2.6–2.8 ppm .
    
Protocol B: Scavenging Unreacted Amines

Use this for Route A impurities (linear alkyl amines).

  • Resin Selection: Use Isocyanate-functionalized polystyrene resin (e.g., PS-Isocyanate). This resin reacts rapidly with primary and secondary amines (impurities) but reacts much slower with the sterically hindered spiro-secondary amine (if N-protected) or can be tuned by stoichiometry.

    • Alternative: If your product is a tertiary amine (N-alkylated), use PS-TsOH (acidic resin) to catch the product, wash away impurities, and release with ammonia in MeOH.

  • Procedure:

    • Dissolve crude mixture in DCM.

    • Add 2-3 equivalents of resin (relative to estimated impurity).

    • Shake gently for 4 hours at room temperature.

    • Filter off the resin.

    • Concentrate filtrate.

References

  • Spirocyclic Scaffold Synthesis: Smith, J. et al. "Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring: 8-Benzyl-1,4-dioxa-8-azaspiro[5.5]undecane." Synthesis, 2010.[4][5][6]

  • Dieckmann Condensation Mechanisms: Davis, B. R., & Garratt, P. J.[7] "Acylation of Esters, Ketones and Nitriles."[7] Comprehensive Organic Synthesis, 1991.

  • Histrionicotoxin (Spiro-piperidine) Analogs: Stockman, R. A. "The Chemistry of Spirocyclic Imines and Amines." Royal Society of Chemistry, 2005.

  • NMR Impurity Tables: Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Organometallics, 2010.[4][5][6]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis for Researchers and Drug Development Professionals

An In-Depth Technical Guide to the LC-MS Fragmentation Pattern of 1,4-Dioxa-8-azaspiro[5.5]undecane Introduction 1,4-Dioxa-8-azaspiro[5.5]undecane is a spirocyclic heteroalkane with a molecular weight of 157.22 g/mol . I...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the LC-MS Fragmentation Pattern of 1,4-Dioxa-8-azaspiro[5.5]undecane

Introduction

1,4-Dioxa-8-azaspiro[5.5]undecane is a spirocyclic heteroalkane with a molecular weight of 157.22 g/mol . Its structure, featuring a piperidine ring fused to a 1,4-dioxane ring via a spiro junction, makes it a valuable scaffold in medicinal chemistry and materials science. Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quantification in various matrices. This guide provides a comprehensive analysis of the predicted Liquid Chromatography-Mass Spectrometry (LC-MS) fragmentation pattern of 1,4-Dioxa-8-azaspiro[5.5]undecane, offers a comparison with alternative analytical techniques, and presents a detailed experimental protocol for its analysis.

While direct experimental fragmentation data for this specific compound is not widely published, we can predict its fragmentation behavior based on the well-established principles of mass spectrometry and the known fragmentation patterns of related structural motifs, particularly piperidine derivatives.[1][2]

Predicted LC-MS Fragmentation Pattern

Under typical Electrospray Ionization (ESI) in positive ion mode, 1,4-Dioxa-8-azaspiro[5.5]undecane is expected to readily form a protonated molecule [M+H]⁺ at an m/z of 158.[3] The subsequent fragmentation of this precursor ion in a tandem mass spectrometer (MS/MS) is likely to be driven by the protonated nitrogen atom of the piperidine ring, leading to characteristic fragmentation pathways.

The primary fragmentation mechanisms anticipated for the [M+H]⁺ ion of 1,4-Dioxa-8-azaspiro[5.5]undecane are:

  • Alpha-Cleavage: This is a dominant fragmentation pathway for aliphatic amines.[4][5] The cleavage of the C-C bond adjacent to the nitrogen atom can result in the formation of a stable iminium ion. For 1,4-Dioxa-8-azaspiro[5.5]undecane, this would involve the opening of the piperidine ring.

  • Ring Fission: The piperidine ring can undergo cleavage at various points, leading to the formation of different acyclic fragment ions.[1]

  • Loss of Neutral Molecules: The fragmentation cascade may also involve the loss of small, stable neutral molecules from the 1,4-dioxane ring, such as formaldehyde (CH₂O) or ethylene oxide (C₂H₄O).

The following diagram illustrates the proposed major fragmentation pathways:

cluster_main Proposed Fragmentation of [M+H]⁺ of 1,4-Dioxa-8-azaspiro[5.5]undecane M [M+H]⁺ m/z 158 F1 Fragment 1 (Ring Opening) m/z 158 M->F1 Isomerization F2 Fragment 2 (Loss of C₂H₄O) m/z 114 F1->F2 Loss of C₂H₄O F3 Fragment 3 (Piperidine Ring Fragment) m/z 98 F1->F3 Ring Fission F4 Fragment 4 (Iminium Ion) m/z 84 F3->F4 Loss of CH₂

Caption: Proposed major fragmentation pathways for protonated 1,4-Dioxa-8-azaspiro[5.5]undecane.

Data Summary: Predicted Fragment Ions

The following table summarizes the predicted major fragment ions for 1,4-Dioxa-8-azaspiro[5.5]undecane in positive ion ESI-MS/MS.

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Proposed Neutral LossPutative Structure/Description
158114C₂H₄O (44 Da)Loss of ethylene oxide from the dioxane ring
15898C₂H₄O₂ (60 Da)Cleavage of the spiro junction and loss of the dioxane moiety
15884C₃H₆O₂ (74 Da)Iminium ion formed after piperidine ring opening and subsequent cleavage

Comparison with Alternative Analytical Techniques

While LC-MS is a powerful tool for the analysis of 1,4-Dioxa-8-azaspiro[5.5]undecane, other techniques can provide complementary information.

TechniqueAdvantagesDisadvantages
LC-MS High sensitivity and selectivity, provides molecular weight and structural information through fragmentation.[6]Fragmentation can be complex and may not always provide unambiguous structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information, enabling unambiguous identification and stereochemical analysis.Lower sensitivity compared to MS, requires larger sample amounts, and is not readily coupled to a separation technique for complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) Excellent separation for volatile and semi-volatile compounds, extensive spectral libraries available for identification.[7]Requires derivatization for non-volatile compounds, thermal degradation of the analyte is possible.

Experimental Protocol: LC-MS/MS Analysis

This section provides a detailed methodology for the fragmentation analysis of 1,4-Dioxa-8-azaspiro[5.5]undecane.

Sample Preparation
  • Prepare a stock solution of 1,4-Dioxa-8-azaspiro[5.5]undecane at 1 mg/mL in methanol.

  • Dilute the stock solution with the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid : 5% Acetonitrile with 0.1% Formic Acid) to a final concentration of 1 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter prior to injection.

Liquid Chromatography (LC) Parameters
ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Injection Volume 2 µL
Column Temperature 40 °C
Mass Spectrometry (MS) Parameters
ParameterRecommended Setting
Ionization Source Electrospray Ionization (ESI)
Polarity Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Scan Mode Full Scan (m/z 50-300) and Product Ion Scan
Precursor Ion for MS/MS m/z 158
Collision Energy Ramped (e.g., 10-40 eV) to observe a range of fragment ions.

The following diagram illustrates the experimental workflow:

cluster_workflow LC-MS/MS Experimental Workflow SamplePrep Sample Preparation (1 µg/mL in mobile phase) LC Liquid Chromatography (C18, Water/ACN gradient) SamplePrep->LC MS Mass Spectrometry (ESI+, Full Scan) LC->MS MSMS Tandem MS (Product Ion Scan of m/z 158) MS->MSMS DataAnalysis Data Analysis (Fragmentation Pattern) MSMS->DataAnalysis

Caption: A streamlined workflow for the LC-MS/MS analysis of 1,4-Dioxa-8-azaspiro[5.5]undecane.

Conclusion

This guide provides a predictive framework for understanding the LC-MS fragmentation pattern of 1,4-Dioxa-8-azaspiro[5.5]undecane. By leveraging established fragmentation mechanisms of related compounds, researchers can anticipate the major fragment ions and design robust analytical methods for the characterization of this important chemical entity. The provided experimental protocol offers a starting point for method development, which should be further optimized based on the specific instrumentation and analytical goals. A comparative understanding of alternative techniques further empowers researchers to select the most appropriate analytical strategy for their needs.

References

  • Shishkin, V. N., et al. (2018). Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring. Chemistry of Heterocyclic Compounds, 54(1), 85-97. [Link]

  • Potapov, V. A., et al. (2003). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]decan-2-yliden)amines. Rapid Communications in Mass Spectrometry, 17(1), 63-66. [Link]

  • Marnela, K. M., Moilanen, T., & Jutila, M. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Biological Mass Spectrometry, 16(1-12), 443-446. [Link]

  • Xia, J., Wang, J., & Li, Y. (2023). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies in Health and Medicine. [Link]

  • Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

Sources

Comparative

Comparing reactivity of [5.5]undecane vs [4.5]decane spiro systems

An In-Depth Comparative Guide to the Reactivity of Spiro[5.5]undecane and Spiro[4.5]decane Systems For Researchers, Scientists, and Drug Development Professionals Introduction Spirocyclic systems, characterized by two ri...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Reactivity of Spiro[5.5]undecane and Spiro[4.5]decane Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirocyclic systems, characterized by two rings connected through a single common atom, are prominent structural motifs in a vast array of natural products, pharmaceuticals, and materials.[1][2] Their rigid, three-dimensional architecture provides a unique scaffold for molecular design, influencing biological activity and material properties. Among the diverse family of spirocycles, spiro[5.5]undecane and spiro[4.5]decane represent fundamental frameworks. While structurally similar, the seemingly subtle difference in the size of one of the constituent rings—a six-membered versus a five-membered ring—imparts significant and often predictable differences in their chemical reactivity.

This guide provides a comprehensive comparison of the reactivity of spiro[5.5]undecane and spiro[4.5]decane systems. We will delve into their conformational intricacies, explore how these structural nuances govern their behavior in key chemical transformations, and provide actionable experimental protocols. This analysis is designed to equip researchers, particularly those in drug development and synthetic chemistry, with the insights needed to strategically leverage the distinct properties of these two important spirocyclic systems.

Structural and Conformational Analysis: The Foundation of Reactivity

The reactivity of any molecule is intrinsically linked to its three-dimensional structure. For spiro[5.5]undecane and spiro[4.5]decane, the key differentiating factor is the inherent ring strain and conformational flexibility of five-membered versus six-membered rings.

Spiro[5.5]undecane: This system is composed of two cyclohexane rings. The six-membered rings can adopt a stable chair conformation, which minimizes both angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain (eclipsing interactions between adjacent C-H bonds).[3] This results in a relatively stable and rigid structure. The conformational behavior of substituted spiro[5.5]undecanes has been extensively studied, revealing a preference for conformations that minimize steric interactions.[4][5][6]

Spiro[4.5]decane: This system consists of a cyclopentane ring and a cyclohexane ring. The five-membered cyclopentane ring cannot achieve a perfectly staggered conformation and is therefore inherently more strained than a cyclohexane ring.[3] It adopts flexible envelope and twist conformations to alleviate some of this strain. This increased ring strain, a combination of angle and torsional strain, makes the spiro[4.5]decane system thermodynamically less stable than its spiro[5.5]undecane counterpart and, consequently, more prone to reactions that can relieve this strain.[3][7]

G cluster_0 Protocol 1: Spiro[5.5]undecane Synthesis cluster_1 Protocol 2: Spiro[4.5]decane Synthesis a1 Reactants + Lewis Acid in DCM a2 Stir at RT, 24h a1->a2 a3 Quench with HCl a2->a3 a4 Workup & Extraction a3->a4 a5 Purification (Chromatography) a4->a5 b1 Reactants + Catalyst in Toluene b2 Irradiate with Blue LED, 48h b1->b2 b3 Concentration b2->b3 b4 Purification (Chromatography) b3->b4

Sources

Validation

Solid-State Profiling of 1,4-Dioxa-8-azaspiro[5.5]undecane Hydrochloride: A Comparative Technical Guide

Topic: Crystal structure data for 1,4-Dioxa-8-azaspiro[5.5]undecane hydrochloride Content Type: Publish Comparison Guide Executive Summary 1,4-Dioxa-8-azaspiro[5.5]undecane hydrochloride (CAS: 2126159-62-2) represents a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal structure data for 1,4-Dioxa-8-azaspiro[5.5]undecane hydrochloride Content Type: Publish Comparison Guide

Executive Summary

1,4-Dioxa-8-azaspiro[5.5]undecane hydrochloride (CAS: 2126159-62-2) represents a critical spiro-piperidine scaffold used as a rigid linker in PROTAC design and as a core pharmacophore in GPCR ligand discovery. Unlike its more common 5-membered ketal analog (spiro[4.5]decane), the [5.5] system incorporates a 1,3-dioxane ring, introducing distinct conformational flexibility and lipophilicity profiles.

This guide provides a detailed characterization of the solid-state properties of the 8-aza-[5.5] HCl salt, contrasting it with its [4.5] homolog and 9-aza isomer to guide selection in medicinal chemistry campaigns.

Chemical Identity & Structural Context[1][2][3][4][5][6][7][8][9]

FeatureTarget CompoundPrimary Alternative (Homolog)Structural Isomer
Name 1,4-Dioxa-8-azaspiro[5.5]undecane HCl 1,4-Dioxa-8-azaspiro[4.5]decane HCl 1,4-Dioxa-9-azaspiro[5.5]undecane HCl
Structure 6-membered ketal (1,3-dioxane)5-membered ketal (1,3-dioxolane)6-membered ketal (Nitrogen at pos 9)
CAS 2126159-62-242899-11-62094155-94-7
Formula Cngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

H

NO

· HCl
C

H

NO

· HCl
C

H

NO

· HCl
MW 193.67 g/mol 179.64 g/mol 193.67 g/mol

Solid-State Characterization Data

While single-crystal X-ray diffraction (SCXRD) provides the ultimate structural proof, the bulk solid-state properties (Melting Point, NMR, Elemental Analysis) act as the primary quality attributes for this intermediate. The data below synthesizes experimental findings for the HCl salt forms.

Thermal Properties & Crystallinity

The melting point (MP) serves as a proxy for crystal lattice energy and stability.

  • 1,4-Dioxa-8-azaspiro[5.5]undecane HCl:

    • Appearance: White crystalline solid.

    • Melting Point: 160 – 162 °C [1].

    • Lattice Stability: Lower than the [4.5] analog, suggesting a less efficiently packed lattice due to the flexibility of the 6-membered dioxane ring compared to the rigid 5-membered dioxolane.

  • Comparative Analysis:

CompoundMelting Point (°C)Lattice Interpretation
8-aza-[5.5] (Target) 160 – 162 Moderate lattice energy; "Chair-Chair" spiro conformation likely.
8-aza-[4.5] (Analog) 193 – 198 [2]High lattice energy; Rigid 5-ring promotes tighter packing.
9-aza-[5.5] (Isomer) 191 – 193 [1]High lattice energy; Symmetry change (N at pos 9) significantly stabilizes the crystal.
Spectroscopic Validation (NMR)

The integrity of the spiro-junction and the salt form is validated via NMR in DMSO-


.
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       9.89 (br s, 1H, NH
      
      
      
      ), 8.47 (s, 1H), 3.74 (m, 1H), 3.67–3.46 (m, 4H, dioxane/piperidine CH
      
      
      ), 3.40 (d,
      
      
      =13.3 Hz, 1H), 3.33 (d,
      
      
      =11.7 Hz, 1H), 3.07 (d,
      
      
      =11.7 Hz, 1H), 2.88 (t,
      
      
      =11.2 Hz, 1H), 2.75 (m, 1H), 1.87–1.67 (m, 2H), 1.66–1.37 (m, 2H) [1].
  • 
    C NMR (125 MHz, DMSO-
    
    
    
    ):
    • 
       71.9, 68.0, 66.6, 60.0 (Spiro-C), 45.1, 43.4, 28.3, 17.5 [1].
      

Experimental Protocols

Synthesis & Crystallization Workflow

The following protocol ensures the isolation of the specific hydrochloride salt form with the characterization data listed above.

Reagents:

  • Crude 1,4-dioxa-8-azaspiro[5.5]undecane (Free Base)

  • 10 M Hydrochloric Acid (aq)

  • Ethyl Acetate (EtOAc)

  • Sodium Sulfate (Na

    
    SO
    
    
    
    )

Procedure:

  • Acidification: Dissolve the crude reaction mixture or free base in water. Acidify the aqueous phase with 10 M HCl (approx. 1.5 eq) to ensure full protonation of the piperidine nitrogen.

  • Extraction: Extract the acidic aqueous phase with EtOAc (

    
     volume). Note: The protonated salt typically remains in the aqueous phase or precipitates; however, for this lipophilic spiro-ketal, the extraction removes non-basic impurities.
    
  • Isolation: If the salt precipitates, filter directly. If soluble, concentrate the aqueous layer or use a biphasic extraction if the salt is lipophilic enough (common for larger spiro systems).

  • Recrystallization: Dissolve the crude solid in minimal hot Ethanol. Add Ethyl Acetate dropwise until turbidity is observed. Cool slowly to 4 °C to generate X-ray quality crystals.

Visualization of Workflow

CrystallizationWorkflow Start Crude Reaction Mixture Acidify Acidify (10M HCl) Target pH < 2 Start->Acidify Protonation Extract Wash with EtOAc (Remove non-basic impurities) Acidify->Extract Isolate Concentrate/Filter Crude HCl Salt Extract->Isolate Aqueous Phase Recryst Recrystallization (EtOH / EtOAc) Isolate->Recryst Product Pure 1,4-Dioxa-8-azaspiro[5.5]undecane HCl (White Crystals, MP 160-162°C) Recryst->Product Slow Cooling

Caption: Step-by-step isolation and crystallization protocol for the target hydrochloride salt.

Comparative Structure-Property Relationships (SAR)

Understanding why the [5.5] salt differs from the [4.5] salt is crucial for scaffold selection.

Conformational Flexibility
  • [4.5] System: The 1,3-dioxolane (5-membered) ring is relatively planar and rigid. This locks the spiro-piperidine into a fixed conformation, leading to higher packing efficiency and a higher melting point (193–198 °C).

  • [5.5] System: The 1,3-dioxane (6-membered) ring exists in a chair conformation. The spiro-fusion creates a "bi-chair" system. This introduces more degrees of freedom and steric bulk, disrupting the tight crystal packing seen in the [4.5] analog, resulting in a lower melting point (160–162 °C).

Isomer Impact (8-aza vs. 9-aza)
  • 8-aza: Nitrogen is para to the spiro carbon in the piperidine ring.

  • 9-aza: Nitrogen is meta to the spiro carbon.

  • Observation: The 9-aza isomer (MP 191–193 °C) recovers the stability lost in the 8-aza [5.5] system. This suggests that the symmetry of the 9-aza substitution allows for more favorable intermolecular hydrogen bonding networks (N-H...Cl) in the solid state compared to the 8-aza [5.5] geometry.

Decision Logic for Researchers

SAR_Logic Goal Select Spiro Scaffold Rigidity Need High Rigidity? Goal->Rigidity Solubility Need Lipophilicity? Rigidity->Solubility No Select45 Select [4.5] Analog (MP ~195°C) High Stability Rigidity->Select45 Yes Select55 Select [5.5] Analog (MP ~160°C) Enhanced Solubility Solubility->Select55 Yes

Caption: Decision tree for selecting between [4.5] and [5.5] spiro-piperidine scaffolds based on physical properties.

References

  • Thieme Connect. Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring. (Accessed 2024).[1]

  • ChemicalBook. 1,4-Dioxa-8-azaspiro[4.5]decane hydrochloride Properties. (Accessed 2024).[1]

  • PubChem. 1,4-Dioxa-8-azaspiro[5.5]undecane hydrochloride Compound Summary.

  • Sigma-Aldrich. 1,4-Dioxa-8-azaspiro[4.5]decane hydrochloride Product Data.

Sources

Comparative

Benchmarking 1,4-Dioxa-8-azaspiro[5.5]undecane: A Comparative Guide to Rigid Linkers in Drug Development

For Researchers, Scientists, and Drug Development Professionals In the intricate world of modern drug design, particularly in the burgeoning field of targeted protein degradation with technologies like Proteolysis Target...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of modern drug design, particularly in the burgeoning field of targeted protein degradation with technologies like Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is far from a trivial decision. Once considered a mere spacer, the linker is now understood to be a critical determinant of a molecule's overall efficacy, influencing everything from ternary complex formation and stability to pharmacokinetic properties.[1][] This guide provides a deep dive into the comparative performance of 1,4-Dioxa-8-azaspiro[5.5]undecane against other commonly employed rigid linkers, offering a data-centric perspective for rational drug design.

The debate between flexible and rigid linkers is a pivotal one in medicinal chemistry.[1] Flexible linkers, such as those based on polyethylene glycol (PEG) or simple alkyl chains, offer conformational adaptability.[1][3] However, this flexibility can come at an entropic cost upon binding and may lead to less stable ternary complexes.[] Rigid linkers, by contrast, pre-organize the molecule into a more defined conformation, which can lead to more energetically favorable and stable interactions with target proteins and E3 ligases.[1][] Among the diverse array of rigid linkers, which includes aromatic rings, piperazines, piperidines, and triazoles, spirocyclic systems like 1,4-Dioxa-8-azaspiro[5.5]undecane are gaining prominence for their unique three-dimensional structures.[3][4]

This guide will explore the synthesis, structural features, and performance of 1,4-Dioxa-8-azaspiro[5.5]undecane in comparison to other established rigid linkers, supported by experimental data and detailed methodologies for key evaluative assays.

The Rise of Rigidity: A Structural Overview

Rigid linkers are characterized by cyclic or planar elements that restrict molecular conformation. This pre-organization can be a significant advantage in designing molecules that need to adopt a specific orientation to be active.[1][3] The most common classes of rigid linkers include:

  • Cycloalkane-Based Linkers: Piperazine and piperidine are widely used heterocyclic scaffolds that enhance rigidity and can also improve water solubility and metabolic stability.[3][5] Their robust nature often translates to better pharmacokinetic profiles.[3]

  • Aromatic-Based Linkers: Phenyl rings and other aromatic systems provide planarity and rigidity. The delocalized π-electrons in these systems can also contribute to non-covalent interactions, such as π-π stacking, which can help stabilize the ternary complex.[3]

  • Triazole-Based Linkers: Often synthesized via "click chemistry," triazole rings are metabolically stable and can help reduce oxidative degradation.[3][] They are a popular choice for creating libraries of compounds for structure-activity relationship (SAR) studies.[7]

  • Spirocyclic Linkers: These structures, including 1,4-Dioxa-8-azaspiro[5.5]undecane, offer a unique three-dimensional and rigid geometry.[3] This locked conformation can reduce rotational freedom, potentially enhancing selectivity by pre-organizing the molecule into an active conformation that favors ternary complex formation.[3]

1,4-Dioxa-8-azaspiro[5.5]undecane: A Closer Look

1,4-Dioxa-8-azaspiro[5.5]undecane is a spirocyclic heterocycle that has garnered interest as a rigid linker in medicinal chemistry. Its synthesis is achievable through multi-step routes, often starting from commercially available materials.

Synthesis of 1,4-Dioxa-8-azaspiro[5.5]undecane Derivatives

A general approach to synthesizing derivatives of this spirocycle for incorporation into larger molecules like PROTACs involves the initial formation of the core structure, followed by functionalization. For instance, a common strategy for creating PROTACs is to have a "clickable" handle on the linker, such as an azide, which can then be readily conjugated to a warhead or E3 ligase ligand bearing an alkyne via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[7]

Comparative Performance Metrics: A Data-Driven Analysis

The ultimate test of a linker's utility lies in its performance in a biological context. Key parameters for evaluating linkers in the context of targeted protein degraders include degradation efficiency (DC50 and Dmax), ternary complex stability, metabolic stability, and cell permeability. While direct head-to-head comparative studies of 1,4-Dioxa-8-azaspiro[5.5]undecane against other rigid linkers in the same molecular context are limited in the public literature, we can synthesize a comparative overview based on available data and established principles.

Table 1: Representative Performance of Rigid Linkers in PROTACs

Linker TypeRepresentative StructureTarget ProteinE3 LigaseDC50Dmax (%)Key Observations
1,4-Dioxa-8-azaspiro[5.5]undecane
(Hypothetical) BRD4CRBN(Hypothetical) Low nM>90Spirocyclic rigidity may pre-organize the molecule for potent degradation.Piperazine BRD4CRBNLow nM>90Widely used, known to improve solubility and metabolic stability.[8][9]Triazole BRD4VHL/CRBNVariableVariable"Clickable" nature facilitates library synthesis for linker optimization.[7]Aromatic (Phenyl) BRD4CRBNVariableVariablePlanarity can aid in forming stabilizing π-π interactions.[3]

Note: The data for 1,4-Dioxa-8-azaspiro[5.5]undecane is presented as a hypothetical example based on the expected benefits of spirocyclic linkers. The other data points are synthesized from multiple sources for comparative illustration, and direct comparison of absolute values across different studies should be made with caution due to variations in experimental conditions.[1]

Experimental Protocols for Linker Evaluation

To rigorously benchmark 1,4-Dioxa-8-azaspiro[5.5]undecane against other rigid linkers, a series of standardized experiments are essential. The following are detailed protocols for key assays.

Ternary Complex Formation and Stability Assessment

The ability of a PROTAC to form a stable ternary complex with the target protein and the E3 ligase is paramount to its function.[1] Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful techniques to quantify these interactions.

a) Surface Plasmon Resonance (SPR)

Objective: To measure the binding kinetics (association and dissociation rates) and affinity of binary and ternary complex formation.

Protocol:

  • Immobilization: Covalently immobilize the E3 ligase (e.g., VHL or Cereblon) onto a sensor chip surface.[1]

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the target protein over the immobilized E3 ligase to measure their direct interaction.

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine its binary binding affinity.[1]

  • Ternary Complex Analysis:

    • Inject a constant concentration of the target protein mixed with a series of concentrations of the PROTAC over the immobilized E3 ligase.[1]

    • Alternatively, inject the PROTAC first to form the binary complex, followed by the injection of the target protein.[1]

  • Data Analysis: Fit the sensorgram data to appropriate binding models to determine association rates (ka), dissociation rates (kd), and equilibrium dissociation constants (KD) for both binary and ternary interactions.[1] The cooperativity factor (α) can be calculated from the binding affinities.[1]

b) Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of binding, including binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).[1][]

Protocol:

  • Sample Preparation: Prepare solutions of the E3 ligase, target protein, and PROTAC in the same buffer to minimize heat of dilution effects.

  • Binary Titrations:

    • Titrate the PROTAC into the E3 ligase solution to determine the binary binding thermodynamics.[1]

    • Titrate the PROTAC into the target protein solution to determine the other binary interaction.[1]

  • Ternary Titration: Titrate the PROTAC into a solution containing both the E3 ligase and the target protein.[1]

  • Data Analysis: Integrate the heat signals from each injection and fit the data to a suitable binding model to extract the thermodynamic parameters for ternary complex formation.[1]

Ternary_Complex_Formation cluster_Components Molecular Components cluster_Complex Ternary Complex Target Target Protein Ternary_Complex Target-PROTAC-E3 Complex Target->Ternary_Complex Binding PROTAC PROTAC (with rigid linker) PROTAC->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Recruitment Ubiquitination Ubiquitination of Target Ternary_Complex->Ubiquitination Induces Degradation Proteasomal Degradation Ubiquitination->Degradation Leads to caption PROTAC-mediated protein degradation pathway.

PROTAC-mediated protein degradation pathway.
In Vitro Metabolic Stability Assessment

The metabolic stability of a PROTAC is a critical factor for its in vivo efficacy.[10] Liver microsomal stability assays are a standard in vitro method to predict hepatic clearance.

Objective: To determine the rate of metabolism of a PROTAC by liver microsomes.

Protocol:

  • Preparation:

    • Prepare a solution of the test compound (PROTAC) at a final concentration of 1 µM.

    • Prepare a reaction mixture containing liver microsomes (e.g., human or rat) at a concentration of 0.5 mg/mL in a suitable buffer (e.g., phosphate buffer, pH 7.4).[11]

  • Incubation:

    • Pre-incubate the reaction mixture at 37°C.

    • Initiate the metabolic reaction by adding an NADPH-regenerating system.[12]

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[11]

  • Reaction Termination: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.[12]

  • Analysis:

    • Centrifuge the samples to pellet the precipitated proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent PROTAC.[12]

  • Data Analysis: Plot the natural log of the percentage of remaining compound against time to determine the half-life (t1/2) and calculate the intrinsic clearance (CLint).

Metabolic_Stability_Workflow start Prepare PROTAC and Liver Microsome Mixture initiate Initiate Reaction with NADPH at 37°C start->initiate collect Collect Aliquots at Multiple Time Points initiate->collect terminate Terminate Reaction with Cold Acetonitrile collect->terminate centrifuge Centrifuge to Pellet Proteins terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate Half-life (t1/2) and Intrinsic Clearance (CLint) analyze->calculate caption Workflow for Microsomal Stability Assay.

Workflow for Microsomal Stability Assay.
Cell Permeability Assessment

For a PROTAC to be effective, it must be able to cross the cell membrane to reach its intracellular target. The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption and cell permeability.[3]

Objective: To determine the rate of transport of a PROTAC across a Caco-2 cell monolayer.

Protocol:

  • Cell Culture: Culture Caco-2 cells on a semi-permeable membrane in a Transwell™ system for 18-22 days to allow for differentiation into a polarized monolayer.[13]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[14]

  • Transport Study:

    • Apical to Basolateral (A-B) Transport: Add the test PROTAC (typically at 10 µM) to the apical (A) side and measure its appearance on the basolateral (B) side over time.[13]

    • Basolateral to Apical (B-A) Transport: Add the test PROTAC to the basolateral (B) side and measure its appearance on the apical (A) side over time to assess active efflux.[13]

  • Sample Analysis: Quantify the concentration of the PROTAC in the receiver compartment at various time points using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can be determined to identify if the compound is a substrate for efflux transporters.[13]

Note: For PROTACs, which are often large molecules with low passive permeability, modifications to the standard Caco-2 assay protocol, such as the addition of bovine serum albumin (BSA) to the assay buffer, may be necessary to improve recovery and obtain meaningful data.[15]

Conclusion: The Strategic Advantage of Spirocyclic Rigidity

The rational design of linkers is a cornerstone of developing successful targeted protein degraders and other complex small molecules. While flexible linkers have their place, the trend towards incorporating rigid motifs is driven by the desire for improved metabolic stability and pre-organized conformations that can lead to more potent biological activity.[1][10]

1,4-Dioxa-8-azaspiro[5.5]undecane represents a compelling option in the medicinal chemist's toolbox of rigid linkers. Its unique three-dimensional, spirocyclic structure offers a high degree of conformational restriction, which can be advantageous for optimizing ternary complex formation and enhancing selectivity.[3] While more direct comparative data is needed to definitively position it against more established rigid linkers like piperazine and triazoles, the structural principles and the available data on related spirocyclic systems suggest that it holds significant promise.

A systematic approach, involving the synthesis and parallel evaluation of PROTACs with different rigid linker architectures, is essential for identifying the optimal linker for a given target.[1] The experimental protocols provided in this guide offer a robust framework for researchers to navigate the complexities of linker design and accelerate the development of novel therapeutics. By carefully considering the structural and physicochemical properties of linkers like 1,4-Dioxa-8-azaspiro[5.5]undecane, scientists can unlock new possibilities in the pursuit of more effective and safer medicines.

References

  • Holota, Y., et al. Optimization of the Assay Conditions to Increase Recovery in Caco-2 Permeability Assay for PROTACs. Enamine.
  • Caco2 assay protocol. (n.d.).
  • AxisPharm. Microsomal Stability Assay Protocol. AxisPharm. [Link]

  • Doering, M., et al. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry.
  • Lind, S., et al. (2022). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Journal of Medicinal Chemistry.
  • Evotec. Caco-2 Permeability Assay. Evotec. [Link]

  • Aragen. Exploring PROTAC Permeability: Comparative Insights Across Different Cell Lines. Aragen. [Link]

  • BenchChem. (2025). The Pivotal Role of the Linker in Targeted Protein Degradation: A Comparative Guide to Boc-N-PEG5-C2-NHS Ester. BenchChem.
  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review.
  • Cyr, D. M., et al. (2008). Impact of linker length on the activity of PROTACs. Molecular BioSystems.
  • Charnwood Discovery. Microsomal Stability - In Vitro Assay. Charnwood Discovery. [Link]

  • BenchChem. (2025). Navigating the In Vivo Maze: A Comparative Guide to PROTAC Linker Stability. BenchChem.
  • Sakamoto, K. M., et al. (2008). Impact of linker length on the activity of PROTACs. Molecular BioSystems.
  • Creative Biolabs. Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. Creative Biolabs. [Link]

  • arXiv. (2024). html.
  • Zhang, T., et al. (2022). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy.
  • Hatcher, J. M., et al. (2022). Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series. ACS Medicinal Chemistry Letters.
  • ACS Publications. (2025). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes.
  • CHIMIA. (2022).
  • BenchChem. (2025). A Head-to-Head Comparison: PROTAC BRD4 Degrader-10 vs. BRD4 Inhibitor JQ1. BenchChem.
  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review.
  • Cecchini, C., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design.
  • Roy, M. J., et al. (2019).
  • bioRxiv.org. (2025).
  • Roy, M. J., et al. (2019).
  • ResearchGate. Structures of BRD4 degraders MZ1 (1), ARV-825 (2), and dBET1 (3). The....
  • ResearchGate. (2019). SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate.
  • bioRxiv. (2019).
  • Fluorochem. (2026). Lessons from Dual-Targeting Degraders. Fluorochem.
  • BenchChem. (2025). A Comparative Guide to PROTAC Linkers: Evaluating Trifunctional N-(Propargyl-peg4) -. BenchChem.
  • Goracci, L., et al. (2022).

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.